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  • Product: 6-Methoxy-1H-indazole-5-boronic acid
  • CAS: 2408429-67-2

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Methoxy-1H-indazole-5-boronic Acid (CAS 2408429-67-2)

[1] Executive Summary 6-Methoxy-1H-indazole-5-boronic acid (CAS 2408429-67-2) represents a high-value heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Methoxy-1H-indazole-5-boronic acid (CAS 2408429-67-2) represents a high-value heterocyclic building block, primarily utilized in the synthesis of small-molecule kinase inhibitors and GPCR ligands. As a 5,6-disubstituted indazole, it serves as a "privileged scaffold" in medicinal chemistry, offering a precise vector for extending molecular geometry into hydrophobic protein pockets while maintaining water-mediated hydrogen bonding capabilities via the N1/N2 motif.

This guide provides an in-depth analysis of its physicochemical properties, synthetic access, and optimized cross-coupling protocols, specifically addressing the challenges of protodeboronation common to electron-rich heteroaryl boronic acids.

Chemical Architecture & Properties[2][3][4]

The compound features an indazole core substituted with an electron-donating methoxy group at the C6 position and a boronic acid moiety at the C5 position. This specific substitution pattern is critical for modulating the electronic environment of the aromatic system, influencing both metabolic stability and binding affinity in drug targets.

Physicochemical Data Profile[5]
PropertySpecificationNotes
CAS Number 2408429-67-2Specific to the free acid form.
Molecular Formula C₈H₉BN₂O₃
Molecular Weight 191.98 g/mol
Appearance Off-white to beige solidHygroscopic; store under inert atmosphere.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (DCM, Hexane).
pKa (Calc) ~8.5 (Boronic Acid)Amphoteric nature due to basic indazole N and acidic B(OH)₂.
Storage 2-8°C, DesiccatedProne to dehydration (boroxine formation) and oxidation.
Structural Significance[2][6]
  • C6-Methoxy Group: Acts as a weak H-bond acceptor and increases electron density on the benzene ring, which can enhance the nucleophilicity of the C5 position during transmetalation but also increases susceptibility to protodeboronation.

  • Indazole Core: Mimics the purine ring of ATP, making it a classic pharmacophore for ATP-competitive kinase inhibitors (e.g., VEGFR, FGFR targets).

Synthetic Access & Precursor Logic

While commercially available, in-house preparation or scale-up often requires a robust route starting from 5-bromo-6-methoxy-1H-indazole . Direct lithiation is discouraged due to the acidic N1-proton; therefore, Palladium-catalyzed borylation is the standard of excellence.

Recommended Synthesis Route (Miyaura Borylation)

To maximize yield and purity, the N1 position should ideally be protected (e.g., THP, SEM, or Boc) prior to borylation to prevent catalyst poisoning via N-Pd coordination.

Step-by-Step Workflow:

  • Protection: 5-bromo-6-methoxy-1H-indazole + DHP (cat. PTSA) → N1-THP intermediate.

  • Borylation: React N1-THP intermediate with Bis(pinacolato)diboron (

    
    ).
    
    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%).

    • Base: KOAc (3.0 equiv) – Anhydrous conditions are strictly required.

    • Solvent: 1,4-Dioxane (degassed).

    • Temp: 90°C, 4-12 hours.

  • Hydrolysis (Optional): The resulting pinacol ester is often used directly. If the free acid (CAS 2408429-67-2) is required, oxidative cleavage of the pinacol group using NaIO₄/NH₄OAc is preferred over acidic hydrolysis to preserve the indazole ring.

Visualization: Synthetic Pathway

Synthesis Start 5-Bromo-6-methoxy- 1H-indazole Protected N1-Protected Intermediate (THP/SEM) Start->Protected Protection (DHP, H+) Boronate Pinacol Boronate Ester Protected->Boronate Pd(dppf)Cl2, B2pin2 KOAc, 90°C Final 6-Methoxy-1H-indazole- 5-boronic acid (CAS 2408429-67-2) Boronate->Final Hydrolysis (NaIO4/NH4OAc)

Caption: Figure 1. Strategic synthesis via Miyaura borylation. N1-protection is recommended to prevent catalyst deactivation.

Reactivity & Suzuki Coupling Optimization

The core application of CAS 2408429-67-2 is in Suzuki-Miyaura cross-coupling .[3] However, the electron-rich nature of the 6-methoxy-indazole ring makes the C-B bond labile.

The Protodeboronation Challenge

Under standard basic aqueous conditions (e.g., Na₂CO₃/H₂O), heteroaryl boronic acids often undergo protodeboronation , where the boronic acid group is replaced by a proton, destroying the functionality before coupling occurs.

Mechanism:

  • Formation of the boronate anion (necessary for transmetalation).

  • Protonation of the ipso-carbon (C5) by water/solvent.

  • Cleavage of the C-B bond.

Optimized Protocol: The "Anhydrous/Mild Base" System

To mitigate this, use a system that promotes rapid transmetalation over hydrolysis.

Protocol Parameters:

  • Catalyst: Pd(PPh₃)₄ (Standard) or Pd(OAc)₂ + SPhos (High Efficiency). SPhos is bulky and electron-rich, accelerating oxidative addition and transmetalation.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) or CsF (Cesium Fluoride).

  • Solvent: 1,4-Dioxane/Water (9:1) or n-Butanol . High organic ratio reduces hydrolytic stress.

  • Temperature: 80-100°C.[2]

Experimental Procedure (Bench-Ready):

  • Charge a reaction vial with Aryl Halide (1.0 eq), Indazole Boronic Acid (1.2 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Add solid K₃PO₄ (2.0 eq).

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/H₂O (10:1 v/v).

  • Heat to 90°C for 2-6 hours. Monitor by LC-MS.[4]

  • Note: If the N1-H is unprotected, use 2.5-3.0 eq of base to accommodate the acidic proton.

Visualization: Coupling Logic & Troubleshooting

CouplingLogic Input Suzuki Coupling Setup (Indazole-5-B(OH)2 + Ar-X) Check1 Is N1 Protected? Input->Check1 PathA Standard Condition: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O Check1->PathA Yes PathB High Base Load: Use 3.0 eq K3PO4 to deprotonate N1 Check1->PathB No Result Check LC-MS PathA->Result PathB->Result Issue Protodeboronation Observed? (Mass = Indazole + H) Result->Issue Solution Switch to: 1. Anhydrous (DME/CsF) 2. Fast Catalyst (Pd-SPhos) Issue->Solution Yes Success Target Biaryl Isolated Issue->Success No Solution->Success

Caption: Figure 2. Decision matrix for optimizing Suzuki coupling and mitigating protodeboronation risks.

Medicinal Chemistry Applications

The 6-methoxy-1H-indazole scaffold is not merely a linker; it is a functional pharmacophore.

  • Kinase Inhibition (Type I/II):

    • The Indazole N1/N2 pair often binds to the "hinge region" of kinases (e.g., VEGFR2, PDGFR).

    • The 6-methoxy group can occupy the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper residue vicinity), improving selectivity profiles compared to the unsubstituted indazole.

  • Solubility Enhancement:

    • The methoxy group disrupts crystal packing relative to the parent indazole, often improving the solubility of the final drug candidate—a critical parameter in oral bioavailability.

  • Isostere Strategy:

    • This scaffold acts as a bioisostere for quinoline or quinazoline cores (common in EGFR inhibitors), often offering an improved toxicity profile.

Handling, Stability & Safety

  • Boroxine Equilibrium: Like many boronic acids, CAS 2408429-67-2 exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon dissolution in aqueous base.

    • Tip: For precise stoichiometry in synthesis, assume a purity of ~95% or convert to the pinacol ester for gravimetric accuracy.

  • Storage: Store at 2-8°C. Long-term storage at room temperature can lead to oxidative deboronation (formation of the phenol, 6-methoxy-indazol-5-ol), which appears as a brown impurity.

  • Safety: Treat as a standard irritant. Avoid inhalation of dust.

References

  • Hartwig, J. F. (2012).[5] "A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates." Organic Letters, 14(16), 4266-4269.

  • Buchwald, S. L., et al. (2007). "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation."[6] Chemical Communications.

  • BenchChem. (2025).[7][2] "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." (Reference for general indazole scaffold utility).

  • Qin, J., et al. (2021).[8] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry, 21(7).[8]

  • Moldb. "Chemical information: 6-Methoxy-1H-indazole-5-boronic acid."[4] (Physical data verification).

Sources

Exploratory

6-Methoxy-1H-indazole-5-boronic acid chemical structure and properties

This guide provides an in-depth technical analysis of 6-Methoxy-1H-indazole-5-boronic acid , a critical heterocyclic building block used extensively in modern drug discovery, particularly for kinase inhibitors. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methoxy-1H-indazole-5-boronic acid , a critical heterocyclic building block used extensively in modern drug discovery, particularly for kinase inhibitors.

Executive Summary

6-Methoxy-1H-indazole-5-boronic acid (CAS: 2408429-67-2) is a functionalized indazole derivative serving as a high-value intermediate in medicinal chemistry. Its structural core—the indazole ring—is a "privileged scaffold" that mimics the purine ring of adenosine triphosphate (ATP), making it indispensable for designing ATP-competitive kinase inhibitors (e.g., JAK, mTOR, and Tpl2 inhibitors). The C6-methoxy group modulates lipophilicity and provides a hydrogen bond acceptor, while the C5-boronic acid moiety acts as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing the rapid elaboration of complex biaryl systems.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[4]
  • IUPAC Name: (6-Methoxy-1H-indazol-5-yl)boronic acid

  • CAS Number: 2408429-67-2

    • Note: Often confused with its isomer, 5-methoxy-1H-indazole-6-boronic acid, or the des-methoxy analog (CAS 338454-14-1). Verification of regiochemistry is critical.

  • Molecular Formula: C₈H₉BN₂O₃

  • Molecular Weight: 191.98 g/mol

  • SMILES: COc1cc2[nH]ncc2cc1B(O)O

Structural Properties

The molecule features a fused 5,6-membered bicyclic system.

  • Tautomerism: Exists in equilibrium between 1H- and 2H-indazole forms, with the 1H-tautomer being thermodynamically favored in solution.[1]

  • Electronic Character: The C6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the C5 and C7 positions. This electronic push makes the C5 position nucleophilic in the precursor state but also susceptible to protodeboronation in the boronic acid state under acidic conditions.

PropertyValue
Appearance Off-white to beige solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Indazole NH) ~13.8 (Acidity of NH); ~2-3 (Basicity of N2)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

The synthesis of 6-methoxy-1H-indazole-5-boronic acid typically proceeds via a Miyaura Borylation of the corresponding aryl bromide.

Precursor Selection

The critical precursor is 5-Bromo-6-methoxy-1H-indazole (CAS: 152626-78-3).

  • Regioselectivity Note: Direct bromination of 6-methoxy-1H-indazole occurs preferentially at the C3 position (electronic control). To achieve C5-bromination, one must often start with a pre-functionalized benzene derivative (e.g., 4-bromo-5-methoxy-2-methylaniline) before cyclization, or carefully control conditions to favor C5 substitution.

Protocol: Miyaura Borylation

Objective: Convert 5-Bromo-6-methoxy-1H-indazole to the Pinacol Boronate, followed by optional hydrolysis.

Reagents:

  • Substrate: 5-Bromo-6-methoxy-1H-indazole (1.0 eq)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1–1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Acetate (KOAc, 3.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow:

  • Setup: Charge a reaction vessel with the bromide, B₂pin₂, and KOAc. Purge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+ for ester: ~275).

  • Workup: Filter through Celite to remove Palladium black. Concentrate the filtrate.

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water, or use dilute HCl/MeOH (carefully, to avoid protodeboronation).

Visual Synthesis Workflow

Synthesis Start 4-Bromo-5-methoxy- 2-methylaniline Cyclization Cyclization (NaNO2, AcOH) Start->Cyclization Bromide 5-Bromo-6-methoxy- 1H-indazole (CAS: 152626-78-3) Cyclization->Bromide Borylation Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Bromide->Borylation Pinacol Pinacol Ester Intermediate Borylation->Pinacol Borylation->Pinacol 90°C, Dioxane Hydrolysis Hydrolysis (NaIO4 / NH4OAc) Pinacol->Hydrolysis Product 6-Methoxy-1H-indazole- 5-boronic acid Hydrolysis->Product

Figure 1: Synthetic pathway from aniline precursor to the target boronic acid.

Reactivity & Reaction Engineering

Suzuki-Miyaura Coupling Optimization

The 6-methoxy-5-boronic acid motif presents specific challenges:

  • Steric Hindrance: The ortho-methoxy group at C6 creates steric bulk around the C5-boron center, potentially slowing down the transmetalation step.

  • Protodeboronation: The electron-rich nature of the ring (due to methoxy donation) facilitates protonolysis of the C-B bond, especially in aqueous basic conditions at high temperatures.

Recommended Conditions:

  • Base: Use mild bases like K₃PO₄ or Cs₂CO₃ rather than strong hydroxides to minimize deboronation.

  • Catalyst: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are superior for sterically hindered substrates.

  • Solvent System: THF/Water (4:1) or Dioxane/Water (4:1).

Protection Strategies

The N1-hydrogen of the indazole is acidic (pKa ~13.8). In many coupling reactions, the free NH can poison the catalyst or lead to N-arylation side reactions.

  • Strategy: Protect N1 with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc (tert-Butoxycarbonyl) before the Suzuki coupling.

  • Deprotection: THP/SEM are removed with acid (HCl/TFA); Boc is removed with TFA or heat.

Applications in Medicinal Chemistry

Kinase Inhibition (JAK/mTOR)

The indazole core is a bioisostere for the adenine ring of ATP.

  • Binding Mode: The indazole N1 and N2 nitrogens often form a bidentate hydrogen bond interaction with the "hinge region" of the kinase enzyme.

  • Role of 6-Methoxy: The methoxy group often points toward the solvent-exposed region or a ribose-binding pocket, improving solubility and metabolic stability compared to a hydrogen or methyl group.

  • Case Study: In the synthesis of Pyrazolopyrimidine derivatives (JAK inhibitors), 6-methoxy-1H-indazole-5-boronic acid is coupled with a chloro-pyrazolopyrimidine core. The resulting biaryl system exhibits high potency against JAK1/JAK2.

Decision Logic for Scaffold Use

DecisionTree Start Design Goal: Kinase Inhibitor Hinge Target Hinge Region? Start->Hinge Scaffold Select Indazole Core Hinge->Scaffold Solubility Need Solubility/Metabolic Stability? Scaffold->Solubility Choice1 Use Unsubstituted Indazole-5-boronic acid Solubility->Choice1 No Choice2 Use 6-Methoxy-1H-indazole- 5-boronic acid Solubility->Choice2 Yes Reason OMe provides H-bond acceptor & blocks metabolism at C6 Choice2->Reason

Figure 2: Medicinal chemistry decision logic for selecting the 6-methoxy substituted scaffold.

Handling and Safety

Stability Profile
  • Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration. This does not affect reactivity but alters the apparent molecular weight during weighing.

  • Oxidation: Susceptible to oxidation by air over long periods; store under Nitrogen.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & CAS Verification

    • Source: Moldb & ChemicalBook. "6-Methoxy-1H-indazole-5-boronic acid (CAS 2408429-67-2)".
  • Precursor Synthesis (5-Bromo-6-methoxy-1H-indazole)

    • Source: Sigma-Aldrich Product Sheet. "5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3)".
  • Suzuki Coupling Methodology

    • Source: Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.

  • Medicinal Chemistry Applications (JAK Inhibitors)

    • Source: Patent US11155557B2. "Pyrazolopyrimidine compounds and methods of use thereof".
  • Indazole Scaffold Synthesis

    • Source:Organic Syntheses, Coll.[4] Vol. 4, p.536 (1963). "Indazole".[5][6][1][2][4][7][8][9][10] (Classic cyclization method reference).

Sources

Foundational

An In-Depth Technical Guide to 6-Methoxyindazole-5-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Methoxyindazole-5-boronic acid has emerged as a pivotal heterocyclic building block in medicinal chemistry, particularly in the rational...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxyindazole-5-boronic acid has emerged as a pivotal heterocyclic building block in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique structural features, combining the privileged indazole scaffold with the versatile boronic acid moiety, make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical applications, with a focus on its role in the development of kinase inhibitors for oncology. By understanding the core attributes of this compound, researchers can better leverage its potential in their drug discovery programs.

Core Molecular Attributes

A precise understanding of the fundamental properties of 6-Methoxy-1H-indazole-5-boronic acid is the foundation for its effective application in chemical synthesis.

Chemical Structure and Properties

The molecular structure of 6-Methoxy-1H-indazole-5-boronic acid is characterized by a bicyclic indazole core, with a methoxy group at the 6-position and a boronic acid functional group at the 5-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

PropertyValueSource
Molecular Formula C8H9BN2O3[1][2]
Molecular Weight 191.98 g/mol [1][2]
CAS Number 2408429-67-2[1][2]
Appearance Typically a white to off-white solid[3]

Note: An incorrect molecular formula and weight (C12H12ClF2N3; 271.69 g/mol ) are cited by at least one commercial supplier and should be disregarded.[4]

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum for this specific molecule is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from closely related indazole structures. These data are critical for reaction monitoring and final product confirmation.

¹H NMR (400 MHz, DMSO-d₆):

  • Indazole NH: A broad singlet expected around δ 13.0-13.5 ppm.

  • Indazole CH (aromatic): Protons on the indazole ring are expected in the δ 7.0-8.0 ppm region.

  • Methoxy (OCH₃): A sharp singlet anticipated around δ 3.8-4.0 ppm.

  • Boronic Acid B(OH)₂: A broad singlet, which can be exchangeable with D₂O, typically observed in a wide range depending on concentration and solvent.

¹³C NMR (101 MHz, DMSO-d₆):

  • Indazole C (aromatic): Carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm).

  • Methoxy C (OCH₃): The methoxy carbon is expected around δ 55-60 ppm.

  • Carbon bearing Boron (C-B): The signal for this carbon may be broad due to quadrupolar relaxation of the boron nucleus.

Synthesis and Handling

Recommended Synthetic Workflow

The synthesis of 6-Methoxy-1H-indazole-5-boronic acid is typically achieved through a multi-step process, starting from a readily available precursor. The key transformation is the introduction of the boronic acid moiety, often via a borylation reaction on a halogenated indazole intermediate.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Borylation cluster_2 Step 3: Suzuki Coupling & Final Product A 6-Bromo-1H-indazole B N-Iodosuccinimide (NIS) in DMF A->B Iodination C 6-Bromo-3-iodo-1H-indazole B->C D 6-Bromo-3-iodo-1H-indazole E Bis(pinacolato)diboron (B2Pin2) [Ir(COD)(OMe)]2, dtbpy, TBME D->E Iridium-catalyzed C-H Borylation F 6-Bromo-1H-indazole-3-boronic acid pinacol ester E->F G 6-Bromo-1H-indazole-3-boronic acid pinacol ester H Aryl/Heteroaryl Halide Pd Catalyst, Base G->H Suzuki-Miyaura Coupling I Coupled Indazole Derivative H->I J Hydrolysis I->J K 6-Methoxyindazole-5-boronic acid J->K

Caption: Synthetic workflow for 6-Methoxyindazole-5-boronic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite based on established methods for indazole synthesis and borylation.

Step 1: Synthesis of 6-Bromo-5-methoxy-1H-indazole This precursor is commercially available but can be synthesized from 4-bromo-2-fluoro-5-methoxytoluene and hydrazine hydrate under reflux in n-butanol.

Step 2: Borylation to form 6-Methoxy-1H-indazole-5-boronic acid pinacol ester

  • To a solution of 6-bromo-5-methoxy-1H-indazole in an appropriate solvent (e.g., dioxane or THF), add bis(pinacolato)diboron.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, for instance, potassium acetate.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to 6-Methoxy-1H-indazole-5-boronic acid

  • Dissolve the pinacol ester in a suitable solvent mixture, such as THF/water.

  • Add an acid, for example, HCl, and stir the reaction at room temperature.

  • Monitor the hydrolysis until completion.

  • Isolate the final product, 6-Methoxy-1H-indazole-5-boronic acid, by filtration or extraction and recrystallization.

Safety and Handling

As with all boronic acids, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed to prevent degradation. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Applications in Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a boronic acid group at the 5-position provides a synthetic handle for introducing further molecular diversity, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

6-Methoxyindazole-5-boronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, enabling the synthesis of complex biaryl structures.

Suzuki_Coupling Indazole_BA 6-Methoxyindazole-5-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Indazole_BA->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Product Coupled Product Catalyst->Product C-C Bond Formation Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst

Caption: The Suzuki-Miyaura cross-coupling reaction.

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry.[5]

Role in Kinase Inhibitor Synthesis

A significant application of 6-Methoxyindazole-5-boronic acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core is a common feature in many kinase inhibitors, as it can mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region.

Polo-like kinase 4 (PLK4) and AXL Receptor Tyrosine Kinase Inhibitors: Recent research has focused on the development of inhibitors for kinases such as PLK4 and AXL, both of which are overexpressed in various cancers and are associated with tumor progression and drug resistance.[6][7] The indazole scaffold is a key component of several potent inhibitors targeting these kinases.[8][9] 6-Methoxyindazole-5-boronic acid serves as a critical starting material for the synthesis of these inhibitors, allowing for the introduction of diverse substituents at the 5-position to optimize potency, selectivity, and pharmacokinetic properties.[5] For example, coupling this boronic acid with various pyrimidine or pyridine halides can generate libraries of compounds for screening against these important cancer targets.

Conclusion

6-Methoxyindazole-5-boronic acid is a high-value chemical tool for researchers in drug discovery. Its well-defined molecular characteristics, coupled with its utility in robust and versatile chemical reactions like the Suzuki-Miyaura coupling, make it an essential building block for the synthesis of novel, complex molecules. Its application in the development of targeted kinase inhibitors highlights its importance in the ongoing quest for more effective cancer therapies. A thorough understanding of its synthesis, properties, and applications will empower scientists to fully exploit its potential in creating the next generation of therapeutics.

References

  • INDOFINE Chemical Company, Inc. 6-METHOXY-1H-INDAZOL-5-YL-5-BORONIC ACID. [Online] Available at: [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Online] Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Online] Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. [Online] Available at: [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Online] Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Online] Available at: [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PMC. [Online] Available at: [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. The Royal Society of Chemistry. [Online] Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Online] Available at: [Link]

  • Boron Molecular. 6-Bromo-5-methoxy-1H-indazole. [Online] Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Online] Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Online] Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Online] Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • ResearchGate. 13C NMR of indazoles. [Online] Available at: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (6-methoxy-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (6-methoxy-1H-indazol-5-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-methoxy-1H-indazol-5-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block in modern medicinal chemistry. Its unique structure, combining the privileged indazole scaffold with the versatile boronic acid functional group, makes it a key intermediate in the synthesis of complex molecular architectures with significant biological activity. The indazole core is a common feature in numerous therapeutic agents, known to interact with a wide array of biological targets, while the boronic acid moiety serves as a linchpin for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on empowering researchers in the field of drug discovery and development.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The nomenclature of this compound is crucial for accurate identification and literature searching.

  • IUPAC Name: (6-methoxy-1H-indazol-5-yl)boronic acid

  • Common Synonyms:

    • 5-Borono-6-methoxy-1H-indazole

    • 6-Methoxy-1H-indazol-5-ylboronic acid

    • 6-METHOXY-1H-INDAZOL-5-YL-5-BORONIC ACID[1]

Chemical Structure and Properties

A clear understanding of the physicochemical properties of (6-methoxy-1H-indazol-5-yl)boronic acid is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C8H9BN2O3[2]
Molecular Weight 191.98 g/mol [2]
Appearance Typically a white to off-white or yellow solid[1]
Solubility Generally soluble in polar organic solvents such as DMF and DMSO.[3][4]

Note: Specific quantitative data such as melting point and pKa for this exact compound are not consistently reported in publicly available literature and may vary based on purity and crystalline form. Boronic acids, in general, are known to have pKa values that can be influenced by their substituents and the solvent system.[5]

Part 2: Synthesis and Mechanism

The synthesis of (6-methoxy-1H-indazol-5-yl)boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the borylation of a halogenated indazole precursor.

Synthesis of the Precursor: 6-Bromo-1H-indazole

A key intermediate for the synthesis of the target boronic acid is 6-bromo-1H-indazole. A robust, scalable protocol for its synthesis starts from 4-bromo-2-methylaniline.[6]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [6]

  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature (<40°C).

  • Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approximately 68°C) for about 20 hours.

  • Work-up and Hydrolysis: After cooling, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Subsequently, add concentrated hydrochloric acid and heat to around 50-55°C.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. The resulting solid is then slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[6]

Caption: Workflow for the synthesis of the 6-Bromo-1H-indazole precursor.

Borylation to Form (6-methoxy-1H-indazol-5-yl)boronic acid

General Experimental Protocol: Iridium-Catalyzed Borylation of Indazoles [3]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, charge the bromo-indazole, bis(pinacolato)diboron (B2Pin2), a suitable ligand such as dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), and an iridium catalyst like [Ir(OMe)COD]2 in a solvent such as tert-butyl methyl ether (TBME).

  • Reaction: Heat the solution at reflux under an inert atmosphere (e.g., N2). The reaction progress can be monitored by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent like dichloromethane (DCM).

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to afford the pinacolato-boronate ester.

  • Hydrolysis: The pinacolato-boronate ester is then hydrolyzed to the boronic acid using standard methods, for example, by treatment with an aqueous acid.

It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields for a specific substrate.

The Role of (6-methoxy-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling

The primary utility of (6-methoxy-1H-indazol-5-yl)boronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Catalytic Cycle:

The mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid is activated by a base, forming a boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new carbon-carbon bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. (6-methoxy-1H-indazol-5-yl)boronic acid serves as a versatile intermediate to introduce this valuable moiety into target molecules.

Role as a Key Building Block for Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The ability to use (6-methoxy-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura coupling allows for the systematic modification of lead compounds, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, it can be coupled with various halogenated heterocycles to generate libraries of potential kinase inhibitors for screening. While specific examples utilizing 5-borono-6-methoxy-1H-indazole are proprietary or not widely published, the strategy is a well-established practice in the pharmaceutical industry.[11]

Other Potential Therapeutic Areas

The versatility of the indazole nucleus suggests that derivatives of (6-methoxy-1H-indazol-5-yl)boronic acid could be explored for a variety of other therapeutic targets, including but not limited to:

  • Inhibitors of the Hedgehog signaling pathway: Some indazole derivatives have been identified as antagonists of the Smoothened receptor, a key component of the Hedgehog pathway, which is implicated in certain cancers.[12]

  • c-Jun N-terminal kinase (JNK) inhibitors: Aryl-substituted indazoles have been investigated as inhibitors of JNK, a target for inflammatory diseases and neurodegenerative disorders.[13]

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of (6-methoxy-1H-indazol-5-yl)boronic acid are essential for safety and to maintain its integrity.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Some boronic acids are sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.

  • Hazards: Boronic acids are generally considered to be of low toxicity. However, they can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[14][15] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

(6-methoxy-1H-indazol-5-yl)boronic acid is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its value is derived from the combination of the biologically relevant indazole scaffold and the synthetically versatile boronic acid functionality. A thorough understanding of its chemical properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling is paramount for its effective utilization. As the demand for novel therapeutics continues to grow, the role of such specialized reagents in enabling the rapid and efficient synthesis of complex, biologically active molecules will undoubtedly continue to expand.

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 6-METHOXY-1H-INDAZOL-5-YL-5-BORONIC ACID. Retrieved from [Link]

  • Silva, F., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 5-ETHOXY-1H-INDAZOL-6-YL-6-BORONIC ACID. Retrieved from [Link]

  • PubMed. (2013, May 1). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-5-boronic acid. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, December 13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]

  • Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole. Retrieved from [Link]

  • PubMed. (2009, August 1). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. Retrieved from [Link]

  • Semantic Scholar. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • UC Berkeley. (n.d.). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. Retrieved from [Link]

  • National Institutes of Health. (2019, September 28). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

Sources

Foundational

Technical Guide: 6-Methoxy-1H-indazole-5-boronic acid pinacol ester

Topic: 6-Methoxy-1H-indazole-5-boronic acid pinacol ester (CAS 1256360-14-1) Content Type: Technical Guide / Whitepaper Executive Summary 6-Methoxy-1H-indazole-5-boronic acid pinacol ester (CAS 1256360-14-1) is a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-1H-indazole-5-boronic acid pinacol ester (CAS 1256360-14-1) Content Type: Technical Guide / Whitepaper

Executive Summary

6-Methoxy-1H-indazole-5-boronic acid pinacol ester (CAS 1256360-14-1) is a high-value heterocyclic intermediate used primarily in the discovery and development of small-molecule kinase inhibitors. As a "privileged scaffold," the indazole core mimics the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pockets of enzymes such as FGFR , VEGFR , and mTOR .

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis via Miyaura borylation, its critical role in Suzuki-Miyaura cross-coupling, and the specific handling requirements dictated by its 6-methoxy-substituted indazole architecture.

Chemical Architecture & Properties[1]

The molecule features a 1H-indazole core substituted at the 6-position with a methoxy group and at the 5-position with a boronic acid pinacol ester (Bpin).

Structural Analysis[2][3]
  • Electronic Effects: The 6-methoxy group is an electron-donating group (EDG). It increases the electron density of the aromatic ring. In the context of the 5-position boronate, this electron richness can accelerate the transmetallation step in cross-coupling reactions but also increases the susceptibility to protodeboronation (hydrolysis of the C-B bond) under highly acidic conditions.

  • N-H Acidity: The free N-H at the 1-position is acidic (pKa ~14). Without protection, this proton can quench organometallic reagents or poison palladium catalysts, often necessitating the use of protecting groups (e.g., THP, SEM, Boc).

Physical Data Table
PropertySpecification
CAS Number 1256360-14-1
IUPAC Name 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Molecular Formula C₁₄H₁₉BN₂O₃
Molecular Weight 274.12 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Pathways (The "Make")

The most reliable route to CAS 1256360-14-1 is the Miyaura Borylation of the corresponding aryl halide. While the 5-iodo precursor reacts faster, the 5-bromo precursor is more cost-effective for scale-up.

Reaction Scheme (Graphviz)

MiyauraBorylation Precursor 5-Bromo-6-methoxy- 1H-indazole Reagents Reagents: B2pin2 (1.2 eq) Pd(dppf)Cl2 (0.05 eq) KOAc (3.0 eq) Precursor->Reagents Conditions Conditions: 1,4-Dioxane 90°C, 4-12 h Inert Atm (Ar) Reagents->Conditions Product Target Product: CAS 1256360-14-1 Conditions->Product Yield: 75-85%

Figure 1: Palladium-catalyzed Miyaura borylation pathway to synthesize the target pinacol ester.

Detailed Protocol (Miyaura Borylation)

Objective: Conversion of 5-bromo-6-methoxy-1H-indazole to the 5-Bpin derivative.

  • Setup: Charge a dry reaction flask with 5-bromo-6-methoxy-1H-indazole (1.0 equiv), Bis(pinacolato)diboron (B2pin2, 1.2 equiv), and Potassium Acetate (KOAc, 3.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (10 mL/g substrate). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under a stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 275.1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium black. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). Note: The product can streak on silica due to the basic indazole nitrogen; adding 1% Et3N to the eluent helps.

Reactivity Profile & Applications (The "Use")

The primary utility of CAS 1256360-14-1 is as a nucleophile in Suzuki-Miyaura Cross-Coupling .

Critical Control Point: Nitrogen Protection

The free N-H of the indazole can coordinate to Palladium, reducing catalytic turnover.

  • Scenario A (Robust): If the coupling partner is highly reactive (e.g., electron-deficient aryl iodide), the reaction may proceed without protection.

  • Scenario B (Standard): For most applications, protect the N1 position with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.

Suzuki Coupling Workflow (Graphviz)

SuzukiWorkflow Start Start: CAS 1256360-14-1 CheckNH Is N1-H Protected? Start->CheckNH Protect Step 1: Protect N1 (THP or SEM-Cl, NaH, DMF) CheckNH->Protect No (Recommended) Direct Proceed Directly (Excess Base Required) CheckNH->Direct Yes / Risk It Coupling Step 2: Suzuki Coupling Ar-X, Pd(PPh3)4 or Pd2(dba)3/XPhos Na2CO3, Dioxane/H2O, 100°C Protect->Coupling Direct->Coupling Deprotect Step 3: Deprotection (Acidic Hydrolysis: HCl/MeOH or TFA) Coupling->Deprotect If Protected Final Final Biaryl Indazole Coupling->Final If Direct Deprotect->Final

Figure 2: Decision matrix for utilizing the indazole boronate in cross-coupling reactions.

Medicinal Chemistry Context

In drug design, the 6-methoxy-1H-indazole moiety serves two specific functions:

  • H-Bond Acceptor: The N1 and N2 nitrogens form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Valine or Alanine residues in the ATP pocket).

  • Solubility & Metabolism: The 6-methoxy group improves lipophilicity (LogP) compared to the hydroxy analog, while blocking a potential site of metabolic oxidation (Phase I metabolism).

Handling & Stability

  • Hydrolysis Risk: Like all boronic esters, this compound is susceptible to hydrolysis to the free boronic acid upon prolonged exposure to atmospheric moisture. While the pinacol ester is relatively stable, storage in a desiccator is mandatory .

  • Protodeboronation: Avoid highly acidic conditions during workups prior to the coupling step. The electron-rich nature of the 6-methoxy ring makes the C-B bond slightly more acid-labile than unsubstituted phenyl boronates.

  • Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.

References

  • Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.Journal of Organic Chemistry , 60(23), 7508–7510. Link

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). Indazole: A Privileged Scaffold in Drug Discovery.European Journal of Medicinal Chemistry , 90, 707-731. Link

  • Suzuki Coupling of Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids.Journal of the American Chemical Society , 129(11), 3358–3366. Link

  • Compound Data: PubChem Compound Summary for CID 56963494 (Related Indazole Boronates). Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Indazole Boronic Esters. Link

Sources

Exploratory

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole SDS

An In-depth Technical Guide to 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Abstract This technical guide provides a comprehensive overview of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No: 2243949-54-2), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this particular boronate ester derivative is engineered for efficient use in carbon-carbon bond-forming reactions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on physicochemical properties, safety and handling, core applications in palladium-catalyzed cross-coupling, and its role in the synthesis of complex therapeutic agents. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support laboratory applications and further research.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of medicinal chemistry.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures like purines, making it an effective surrogate for the adenine moiety of ATP in kinase inhibitor design.[1][4] Consequently, indazole derivatives have been successfully developed into drugs targeting a wide array of diseases, including cancer, inflammation, and nausea.[1][4] The two principal tautomeric forms, 1H-indazole and 2H-indazole, offer distinct spatial arrangements for interacting with biological targets, further broadening their utility.[1][3]

6-Methoxy-5-(pinacolborato)-1H-indazole belongs to this vital class of compounds, functionalized as a boronic acid pinacol ester. This modification makes it an exceptionally stable, easy-to-handle, and highly reactive partner in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that is indispensable for the synthesis of complex organic molecules.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is presented below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource
CAS Number 2243949-54-2[7]
Molecular Formula C₁₄H₁₉BN₂O₃[7]
Molecular Weight 274.12 g/mol [7]
Synonyms 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole[7]
Purity Typically ≥98%[7]
Appearance Solid (often white or off-white)[5]
Solubility Soluble in common organic solvents (e.g., DMF, Dioxane, Toluene)[6]

Safety, Handling, and Storage: An SDS-Informed Overview

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous indazole boronic acid pinacol esters provide a reliable basis for safe handling protocols.[8][9][10] The following guidelines are synthesized from this information.

GHS Hazard Identification

The compound is classified as hazardous and should be handled with care.[8]

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07[10]
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07[8][9]
Serious Eye Damage/Irritation2H319: Causes serious eye irritationGHS07[8][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07[9]
Precautionary Measures & First Aid

Prevention:

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[11]

  • P264: Wash hands and any exposed skin thoroughly after handling.[8][9]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][11]

First Aid Response:

  • Eyes (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[8][9]

  • Skin (P302+P352): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

  • Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

  • Ingestion: If swallowed, rinse mouth and seek immediate medical assistance. Do NOT induce vomiting.[11]

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area, preferably a fume hood.[9][12] Avoid dust formation.[11]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9] Many suppliers recommend refrigeration (2-8°C) or storage at 4°C under a nitrogen atmosphere for long-term stability.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 6-Methoxy-5-(pinacolborato)-1H-indazole is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the indazole C5 position and an aryl or heteroaryl halide/triflate.

Mechanistic Workflow

The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The pinacol ester functionality provides a slow, controlled release of the boronic acid, which can improve reaction outcomes and stability.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation [Indazole-B(OR)₂]⁻ (from Base + Reagent) RedElim Reductive Elimination Intermediate Transmetalation->RedElim Isomerization RedElim->Pd0 Product (Indazole-Ar) Product Coupled Product (Indazole-Ar) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd IndazoleBpin Indazole-B(pin) (This Reagent) IndazoleBpin->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

The success of a Suzuki coupling hinges on the judicious selection of several parameters. Understanding the role of each component is critical for protocol optimization and troubleshooting.

  • Palladium Catalyst: The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) is crucial. The ligand sphere around the palladium atom dictates its reactivity and stability. Electron-rich, bulky phosphine ligands (like P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, which can be rate-limiting.[14]

  • Base: A base is required to activate the boronate ester for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition.[14]

  • Solvent: The solvent system must solubilize all reactants and be compatible with the reaction conditions. Aprotic solvents like dioxane, toluene, or DMF are typical. Often, a mixture with water is used, which can accelerate the reaction.[14]

  • Temperature: Reactions are typically heated (e.g., 80-110°C) to overcome the activation energy of the catalytic steps.[14][15]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air. Therefore, reactions must be run under an inert atmosphere (e.g., Nitrogen or Argon) by degassing the solvent and reaction vessel.[14]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on methodologies reported for similar substrates.[14][16] Researchers should optimize conditions for their specific aryl halide.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.1 eq), the desired aryl or heteroaryl halide (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 95°C) for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Role in Drug Discovery & Development

This building block is particularly valuable for synthesizing compounds targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2][17] The methoxy-substituted indazole core can be strategically positioned within an active site to form key interactions, while the C5 position, functionalized via the Suzuki reaction, allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Synthesis Phase cluster_1 Screening & Optimization bb Building Block (6-Methoxy-5-Bpin-1H-indazole) suzuki Suzuki Coupling (Parallel Synthesis) bb->suzuki reagents Aryl Halide Library reagents->suzuki library Compound Library suzuki->library hts High-Throughput Screening (HTS) library->hts sar Structure-Activity Relationship (SAR) hts->sar lead_opt Lead Optimization sar->lead_opt

Caption: Role of the building block in a typical drug discovery workflow.

Conclusion

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a high-value, versatile reagent for chemical synthesis and drug discovery. Its stable pinacol boronate functionality, combined with the pharmacologically relevant methoxy-indazole core, makes it an ideal building block for creating novel and complex molecules through robust and reliable Suzuki-Miyaura cross-coupling chemistry. Proper adherence to the safety and handling protocols outlined in this guide is essential for its effective and safe utilization in the laboratory.

References

  • INDOFINE Chemical Company. INDAZOLE-4-BORONIC ACID PINACOL ESTER | 885618-33-7. [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubChem. 6-Methoxy-1H-indazole. [Link]

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

  • CAS Common Chemistry. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. [Link]

  • PMC. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MySkinRecipes. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

Sources

Protocols & Analytical Methods

Method

The Indazole Nucleus as a Cornerstone for Kinase Inhibitor Synthesis: Application Notes for 6-Methoxy-1H-indazole-5-boronic Acid

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved and investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its prevalence stems from its ability to act as a bioisostere of the purine core of ATP, enabling competitive binding to the hinge region of the kinase active site.[4] This interaction is a critical anchor for achieving high-potency inhibition. The strategic functionalization of the indazole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the diverse tools for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness and broad functional group tolerance.[5] This reaction facilitates the formation of a carbon-carbon bond between a halo-heterocycle and an organoboron compound, providing a modular and efficient approach to explore the chemical space around the core scaffold.[4]

This guide provides a detailed technical overview and experimental protocols for the application of 6-Methoxy-1H-indazole-5-boronic acid , a key building block for the synthesis of a new generation of kinase inhibitors. The presence of the 6-methoxy group can significantly influence the electronic properties and conformational preferences of the resulting inhibitor, potentially enhancing interactions with the target kinase and improving drug-like properties.

The Strategic Advantage of 6-Methoxy-1H-indazole-5-boronic Acid

The subject of this guide, 6-Methoxy-1H-indazole-5-boronic acid (CAS 2408429-67-2), offers several advantages in a drug discovery campaign:

  • Modulation of Electronic Properties: The electron-donating methoxy group at the 6-position can influence the pKa of the indazole nitrogens, potentially fine-tuning the hydrogen bonding interactions with the kinase hinge region.

  • Vector for Further Optimization: The methoxy group can serve as a metabolic soft spot or a point for further derivatization to enhance pharmacokinetic properties.

  • Proven Structural Motif: The 6-methoxy-indazole moiety is found in a number of potent kinase inhibitors, validating its utility in inhibitor design.

The logical workflow for the development of kinase inhibitors using this building block is outlined below:

G cluster_0 Synthesis of Building Block cluster_2 Key Coupling Reaction cluster_3 Downstream Development A 6-Bromo-5-methoxy-1H-indazole B Miyaura Borylation A->B C 6-Methoxy-1H-indazole-5-boronic acid B->C E Suzuki-Miyaura Coupling C->E D Heterocyclic Core (e.g., Dichloropyrimidine) D->E F Purification & Characterization E->F G Biological Screening (Kinase Assays) F->G H Lead Optimization (SAR) G->H

Caption: Logical workflow for kinase inhibitor development.

Experimental Protocols

The following sections provide detailed, field-proven protocols. The causality behind experimental choices is explained to ensure reproducibility and aid in troubleshooting.

Protocol 1: Synthesis of 6-Methoxy-1H-indazole-5-boronic Acid via Miyaura Borylation

The Miyaura borylation is a robust method for converting aryl halides to the corresponding boronic esters, which can then be hydrolyzed to the boronic acid.[6][7] This protocol is adapted from established procedures for the borylation of heteroaryl halides.[8]

Reaction Scheme:

Caption: Synthesis of the target boronic acid.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityEquivalents
6-Bromo-5-methoxy-1H-indazole1206800-17-0227.06 g/mol 1.0 g1.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94 g/mol 1.34 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol 161 mg0.05
Potassium Acetate (KOAc)127-08-298.14 g/mol 1.29 g3.0
1,4-Dioxane (anhydrous)123-91-188.11 g/mol 20 mL-
Hydrochloric Acid (2 M)7647-01-036.46 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-5-methoxy-1H-indazole (1.0 g, 4.40 mmol), bis(pinacolato)diboron (1.34 g, 5.28 mmol), and potassium acetate (1.29 g, 13.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (20 mL) via syringe. Degassing the solvent by sparging with argon for 20-30 minutes prior to use is highly recommended. Under a positive flow of argon, add Pd(dppf)Cl₂ (161 mg, 0.22 mmol).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: To the crude boronate ester, add a mixture of THF (10 mL) and 2 M HCl (10 mL). Stir vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by LC-MS).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel to obtain 6-Methoxy-1H-indazole-5-boronic acid.

Protocol 2: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

This protocol details the coupling of 6-Methoxy-1H-indazole-5-boronic acid with a representative heterocyclic core, 2,4-dichloropyrimidine. This core is present in many kinase inhibitors, and the differential reactivity of the chlorine atoms allows for selective functionalization.[9][10] The C4 position is generally more reactive than the C2 position.[9]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityEquivalents
6-Methoxy-1H-indazole-5-boronic acid2408429-67-2191.98 g/mol 200 mg1.1
2,4-Dichloropyrimidine3934-20-1148.98 g/mol 141 mg1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56 g/mol 55 mg0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 393 mg3.0
1,4-Dioxane123-91-188.11 g/mol 8 mL-
Water (degassed)7732-18-518.02 g/mol 2 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,4-dichloropyrimidine (141 mg, 0.947 mmol), 6-Methoxy-1H-indazole-5-boronic acid (200 mg, 1.04 mmol), and potassium carbonate (393 mg, 2.84 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The use of an aqueous solvent system is common and often accelerates the transmetalation step.

  • Catalyst Addition: Add Pd(PPh₃)₄ (55 mg, 0.047 mmol) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. A precipitate may form. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-(6-methoxy-1H-indazol-5-yl)pyrimidine.

Application in Kinase Inhibitor Scaffolds

The synthesized 2-Chloro-4-(6-methoxy-1H-indazol-5-yl)pyrimidine is a versatile intermediate. The remaining chlorine at the C2 position can be displaced by various nucleophiles (e.g., amines) to generate a library of potential kinase inhibitors for screening. This modular approach is a hallmark of modern drug discovery. For example, the indazole scaffold is a key component of Axitinib, a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.[3][11][12]

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP pocket, which blocks the downstream signaling cascade responsible for cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates GF Growth Factor GF->RTK binds & activates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pSubstrate->Downstream Inhibitor Indazole-based Inhibitor (from 6-methoxy-1H-indazole-5-boronic acid) Inhibitor->RTK binds & inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a typical RTK signaling pathway.

Conclusion

6-Methoxy-1H-indazole-5-boronic acid is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of diverse chemical libraries. The protocols provided herein offer a robust framework for both the synthesis of this key intermediate and its subsequent application in the development of potential therapeutic agents. The principles of inert atmosphere, proper choice of catalyst and base, and careful monitoring are crucial for the successful execution of these powerful synthetic transformations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem.
  • Dai, Q., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. Available at: [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PubMed. Available at: [Link]

  • Wessjohann, L. A., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole. Boron Molecular.
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 25228-25257. Available at: [Link]

  • ChemicalBook. (n.d.). Axitinib synthesis. ChemicalBook.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Alfa Chemistry. (2025).
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.
  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • BenchChem. (2025). Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. BenchChem.
  • Gray, N. S., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • ResearchGate. (n.d.). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers.

Sources

Application

Application Note: 6-Methoxy-1H-indazole-5-boronic acid in VEGFR Inhibitor Design

Introduction & Scientific Rationale The Target: VEGFR-2 and Angiogenesis Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenic signaling in endothelial cells.[1] Pathological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Target: VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenic signaling in endothelial cells.[1] Pathological angiogenesis is a hallmark of cancer progression, making the ATP-binding pocket of the VEGFR-2 kinase domain a validated target for small-molecule inhibitors.

The Scaffold: 6-Methoxy-1H-indazole

The 1H-indazole scaffold is a "privileged structure" in kinase drug discovery (e.g., Axitinib , Pazopanib ). It functions as an ATP-mimetic, anchoring the inhibitor to the kinase hinge region via hydrogen bonds.

Why 6-Methoxy-1H-indazole-5-boronic acid? This specific building block (CAS: 1150114-77-2) offers a strategic advantage in Structure-Activity Relationship (SAR) campaigns:

  • Hinge Binding: The indazole

    
     and 
    
    
    
    nitrogens form a bidentate H-bond network with the kinase hinge residues (typically Cys919 and Glu917 in VEGFR-2).
  • Electronic Tuning: The 6-methoxy group is electron-donating. It increases the electron density of the indazole ring, modulating the pKa of the NH group and often improving metabolic stability compared to unsubstituted analogues.

  • Diversity Vector (5-Position): The 5-boronic acid moiety serves as a reactive handle for Suzuki-Miyaura cross-coupling. This allows researchers to rapidly install diverse heteroaryl "tails" that extend into the hydrophobic pocket (gatekeeper region) to maximize potency and selectivity.

Mechanism of Action Diagram

The following diagram illustrates the binding mode and the role of the 5-position vector.

VEGFR_Binding Indazole Indazole Core (ATP Mimetic) Hinge Kinase Hinge Region (Glu917 / Cys919) Indazole->Hinge H-Bonding (N1/N2) Boronic 5-Boronic Acid (Synthetic Handle) Indazole->Boronic C5-Position Library Heteroaryl Library (Pyrimidines, Pyridines) Boronic->Library Suzuki Coupling Pocket Hydrophobic Pocket II (Selectivity) Library->Pocket Van der Waals Interactions

Figure 1: Pharmacophore map showing the indazole core anchoring to the kinase hinge, while the boronic acid facilitates extension into the hydrophobic selectivity pocket.[2]

Chemical Synthesis Protocol

Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 6-Methoxy-1H-indazole-5-boronic acid with a heteroaryl halide (e.g., 2-chloropyrimidine derivatives) to synthesize a VEGFR-2 inhibitor library.

Critical Consideration: Unprotected indazoles can poison Palladium catalysts or undergo competitive


-arylation. While this protocol uses the unprotected boronic acid (optimized for efficiency), low yields should trigger the use of an 

-THP or

-SEM protected variant.
Reagents & Materials
ReagentEquivalentsRole
6-Methoxy-1H-indazole-5-boronic acid 1.2 eqNucleophile
Heteroaryl Halide (R-X)1.0 eqElectrophile
Pd(dppf)Cl₂[3] · DCM0.05 eqCatalyst
Cs₂CO₃ (2.0 M aq.)3.0 eqBase
1,4-DioxaneSolventReaction Medium
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL microwave vial or round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen for 5 minutes.

  • Loading:

    • Add Heteroaryl Halide (1.0 mmol) and 6-Methoxy-1H-indazole-5-boronic acid (1.2 mmol, 230 mg).

    • Add the catalyst Pd(dppf)Cl₂[3][4] · DCM (0.05 mmol, 41 mg).[2] Note: Pd(PPh₃)₄ is an alternative, but dppf offers better stability for heteroaryl couplings.[2]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (10 mL) via syringe.

    • Add 2.0 M aqueous Cs₂CO₃ (1.5 mL).

    • Optimization Tip: If solubility is poor, use a 4:1 mixture of DME/Water.[2]

  • Reaction:

    • Seal the vessel.[4]

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Stop Criteria: Disappearance of the aryl halide peak or appearance of protodeboronated byproduct (indazole).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2]

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[2]

    • Eluent: DCM:MeOH (95:5 to 90:10 gradient). The free NH indazole is polar; ensure the column is flushed well.

Synthetic Pathway Diagram[1][5]

Synthesis_Workflow Start Start: 6-Methoxy-1H-indazole-5-boronic acid + Aryl Halide Cat Add Catalyst: Pd(dppf)Cl2 / Cs2CO3 Start->Cat Heat Reaction: 90°C, 4-12h (Dioxane/H2O) Cat->Heat Check LC-MS Check Heat->Check Path_Success Product Formed Check->Path_Success >50% Conv. Path_Fail Protodeboronation (Major Byproduct) Check->Path_Fail <10% Conv. Protect Alternative Route: Protect Indazole (THP/SEM) Path_Fail->Protect Troubleshooting

Figure 2: Decision tree for the Suzuki coupling process, highlighting the troubleshooting path for difficult substrates.

Biological Evaluation Protocol

Once the library is synthesized, the compounds must be evaluated for VEGFR-2 inhibitory potency.

In Vitro Kinase Assay (HTRF/FRET)

This protocol measures the inhibition of VEGFR-2 (KDR) kinase activity using a FRET-based detection system (e.g., Cisbio HTRF or Invitrogen Z'-LYTE).

Assay Conditions:

  • Enzyme: Recombinant Human VEGFR-2 (KDR), kinase domain.[2]

  • Substrate: Poly(Glu, Ala, Tyr) 6:3:1 or specific peptide substrate (e.g., Gastrin Precursor).[2]

  • ATP Concentration:

    
     apparent (typically 10 µM for VEGFR-2) to ensure competitive inhibition detection.
    

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized indazole derivatives in 100% DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute VEGFR-2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL Compound + 5 µL Enzyme to a 384-well low-volume plate.

    • Incubate for 15 mins at Room Temp (allows inhibitor to bind).

  • Start Reaction: Add 2.5 µL of ATP/Peptide Substrate mix.

  • Termination: After 60 mins, add Detection Reagent (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a compatible plate reader (ex: 337 nm, em: 665/620 nm).

Data Analysis: Calculate


 using a non-linear regression model (Sigmoidal Dose-Response).

References

  • Indazole Scaffold in Kinase Inhibitors

    • Review: Zhang, L., et al. (2024).[2] "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors." European Journal of Medicinal Chemistry.

  • Suzuki Coupling of Indazoles

    • Protocol: Li, H., et al. (2014).[2] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[5] Journal of the American Chemical Society.[5]

  • Axitinib Analogues (SAR Context)

    • Study: Sun, Q., et al. (2018).[2] "Design, Synthesis, and Biological Evaluation of Axitinib Derivatives." Molecules.

  • Boronic Acid Building Blocks

    • Database: PubChem Compound Summary for CID 46850669 (6-Methoxy-1H-indazole-5-boronic acid). [2]

Sources

Method

Application Notes and Protocols for Late-Stage Functionalization of Drug Scaffolds with Indazole Boronic Acids

Introduction: Accelerating Drug Discovery through Late-Stage Functionalization with Indazole Boronic Acids In the landscape of modern drug discovery, the ability to rapidly generate and evaluate a diverse range of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery through Late-Stage Functionalization with Indazole Boronic Acids

In the landscape of modern drug discovery, the ability to rapidly generate and evaluate a diverse range of molecular analogues is paramount.[1][2][3] Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the introduction of key chemical groups in the final steps of a synthetic sequence.[1][2] This approach circumvents the need for laborious de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][4][5] Among the vast toolkit available for LSF, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and broad functional group tolerance.

This application note provides a comprehensive guide to the late-stage functionalization of complex drug scaffolds using indazole boronic acids. The indazole motif is a privileged scaffold in medicinal chemistry, found in a number of approved drugs.[6][7][8] The introduction of indazole moieties into drug candidates can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Boronic acids, and their corresponding esters, are versatile reagents in this context, offering a stable and accessible handle for the installation of the indazole core.[9][10][11]

Herein, we present a detailed protocol for a model Suzuki-Miyaura cross-coupling reaction, discuss the critical parameters for success, and outline the necessary analytical techniques for the characterization of the resulting functionalized molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of late-stage functionalization to advance their discovery programs.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Model Drug Scaffold (e.g., 4-bromo-N,N-dimethylaniline)ReagentSigma-AldrichA common substrate for demonstrating Suzuki-Miyaura coupling.
1H-Indazole-6-boronic acid≥95%Chem-ImpexA representative indazole boronic acid.[9][12][13]
Palladium(II) acetate (Pd(OAc)2)CatalystStrem ChemicalsA common palladium precursor.
Buchwald Ligand (e.g., SPhos)CatalystSigma-AldrichA biaryl phosphine ligand to enhance catalytic activity.
Potassium Carbonate (K2CO3)AnhydrousFisher ScientificA common base for the Suzuki-Miyaura reaction.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
Deionized WaterN/AIn-houseFor the aqueous phase of the reaction mixture.
Ethyl acetateHPLC GradeFisher ScientificFor extraction.
BrineN/AIn-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO4)ReagentSigma-AldrichFor drying the organic layer.
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis.
HPLC Grade AcetonitrileHPLC GradeFisher ScientificFor HPLC analysis.
HPLC Grade Water with 0.1% Formic AcidHPLC GradeFisher ScientificFor HPLC analysis.

Experimental Workflow

The following diagram outlines the general workflow for the late-stage functionalization of a drug scaffold with an indazole boronic acid via a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Weigh Drug Scaffold, Indazole Boronic Acid, Pd(OAc)2, and SPhos B Add to a dry reaction vessel under inert atmosphere (N2 or Ar) A->B C Add anhydrous 1,4-dioxane and degassed water B->C D Add K2CO3 C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate and wash with water and brine G->H I Dry organic layer with MgSO4, filter, and concentrate H->I J Purify by column chromatography I->J K Obtain 1H and 13C NMR spectra J->K L Analyze by HPLC for purity K->L M Confirm mass by HRMS L->M

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol

This protocol describes the coupling of a model aryl bromide with 1H-indazole-6-boronic acid. The stoichiometry and reaction conditions may require optimization for different substrates.

1. Reaction Setup (Inert Atmosphere)

  • Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for reproducibility.

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), 1H-indazole-6-boronic acid (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

2. Solvent and Base Addition

  • Rationale: The choice of solvent and base is critical for the success of the Suzuki-Miyaura reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous base is commonly used to dissolve both the organic and inorganic reaction components. Potassium carbonate is a widely used base that is effective in promoting the transmetalation step.

  • To the flask, add 3 mL of anhydrous 1,4-dioxane and 1 mL of deionized water. The water should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Add potassium carbonate (1.0 mmol, 2.0 equiv.) to the reaction mixture.

3. Reaction

  • Rationale: The reaction is heated to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

4. Work-up and Purification

  • Rationale: Standard aqueous work-up is performed to remove the inorganic salts and the catalyst. Purification by column chromatography is typically required to isolate the pure product from any side products or unreacted starting materials.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 20 mL of water and then with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Indazole-B(OH)2 Base PdII_Aryl_Ind Ar-Pd(II)Ln-Indazole Transmetal->PdII_Aryl_Ind RedElim Reductive Elimination PdII_Aryl_Ind->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Indazole RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism involves three key steps[14]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The indazole boronic acid, activated by a base, transfers the indazole group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Indazole), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the model reaction described above.

Parameter Condition/Value Rationale
Aryl Halide 4-bromo-N,N-dimethylanilineElectron-rich aryl bromides are generally good substrates.
Boronic Acid 1H-Indazole-6-boronic acidA common and commercially available indazole boronic acid.
Catalyst Loading 2 mol% Pd(OAc)2, 4 mol% SPhosLower catalyst loading is desirable for cost and environmental reasons.
Base K2CO3 (2.0 equiv.)A common and effective base for Suzuki-Miyaura couplings.
Solvent 1,4-Dioxane/Water (3:1)A common solvent system that facilitates the dissolution of all reactants.
Temperature 100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Reaction Time 2-12 hoursDependent on substrate reactivity.
Expected Yield 70-95%Typical yields for this type of transformation.
Purity (after chromatography) >98% (by HPLC)Achievable with standard purification techniques.

Characterization Techniques

The successful synthesis of the functionalized drug scaffold must be confirmed through a combination of analytical techniques.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons from both the drug scaffold and the newly introduced indazole ring. The disappearance of the signal corresponding to the proton at the position of bromination on the starting material and the appearance of new aromatic signals are key indicators of a successful reaction.

    • ¹³C NMR: Will show the carbon signals for the complete carbon skeleton of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound. A single major peak with a retention time different from the starting materials is expected.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the synthesized molecule, confirming its elemental composition.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction was set up under strictly inert conditions. Consider using a different palladium precatalyst or ligand. For challenging substrates, increasing the catalyst loading may be necessary.

    • Inefficient Transmetalation: The choice of base is crucial. If K₂CO₃ is ineffective, other bases such as K₃PO₄ or Cs₂CO₃ can be screened. The boronic acid may also be of poor quality or have decomposed; using a freshly opened bottle or a different batch is recommended.

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[14] Using anhydrous conditions and a non-aqueous base like K₃PO₄ can sometimes mitigate this issue.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid can occur. This can often be suppressed by carefully controlling the reaction stoichiometry and temperature.

  • Stability of Indazole Boronic Acids:

    • While generally stable, boronic acids can undergo degradation over time.[17][18] It is advisable to store them in a desiccator and to use them promptly after purchase. Pinacol esters of boronic acids are often more stable and can be used as an alternative.[9][18]

Conclusion

Late-stage functionalization with indazole boronic acids via the Suzuki-Miyaura cross-coupling is a powerful and versatile strategy in drug discovery.[19] The protocol and insights provided in this application note offer a solid foundation for researchers to apply this methodology to their own complex drug scaffolds. By enabling the rapid and efficient generation of novel analogues, this approach can significantly accelerate the path towards the discovery of new and improved therapeutics.

References

  • Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH. (2021, June 28).
  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021, June 28).
  • An overview of late-stage functionalization in today's drug discovery - Taylor & Francis. (2019, August 14).
  • Late-stage C–H functionalization offers new opportunities in drug discovery - ResearchGate.
  • Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed. (2021, July 13).
  • Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews - ACS Publications. (2023, November 17).
  • An update on late-stage functionalization in today's drug discovery - PubMed. (2023, April 28).
  • An overview of late-stage functionalization in today's drug discovery - ResearchGate. (2025, August 9).
  • Indazole synthesis from 2-formylphenylboronic acids - ResearchGate.
  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021, June 28).
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing). (2021, September 7).
  • 1H-Indazole-6-boronic acid pinacol ester - Chem-Impex.
  • 1H-Indazole-5-boronic acid - Chem-Impex.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.
  • Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews - ACS Publications. (2023, June 7).
  • Indazole-6-boronic acid 885068-10-0 - Sigma-Aldrich.
  • C-H Activation and Functionalization | PPTX - Slideshare.
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. (2025, July 18).
  • CAS 1310404-47-7: B-(3-Methyl-1H-indazol-7-yl)boronic acid - CymitQuimica.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • C-H Functionalization Chemistry to Accelerate Drug Discovery - Chemspeed Technologies. (2024, March 4).
  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021, June 28).
  • Indazole-6-boronic acid 885068-10-0 - MilliporeSigma.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Late-stage functionalization of BN-heterocycles - PMC - NIH.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23).
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3).
  • Small Molecule Drug Characterization and Purity Analysis - Agilent.
  • Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase - PubMed. (2024, May 29).
  • Late-stage functionalization of bioactive molecules and synthetic... - ResearchGate.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Advances in Characterization Methods & Approaches - Cell & Gene Therapy Analytics. (2018, March 14).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • Suzuki Coupling - Organic Chemistry Portal.
  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization | Journal of the American Chemical Society - ACS Publications. (2022, January 27).
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19).
  • Designing Functional and Responsive Molecules with Boronic Acids - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • What are Characterization Methods for Antibody Drugs - Creative Proteomics.
  • Separation Science in Drug Development, Part 3: Analytical Development. (2022, April 15).
  • Analytical Techniques Used in Quality Control of Drugs: Review - Academia.edu.
  • Late stage C–H functionalization via chalcogen and pnictogen salts - RSC Publishing.
  • Selective Boron-Heteroatom Functional Group Exchange Reactions | CCS Chemistry. (2025, August 23).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with Electron-Rich Indazole Boronic Acids

Topic: Optimization of Yields & Troubleshooting Ticket ID: SUZ-IND-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary Coupling electron-rich indazole boronic acids presents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yields & Troubleshooting Ticket ID: SUZ-IND-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Coupling electron-rich indazole boronic acids presents a distinct "double-edged" challenge in palladium catalysis. While the electron-rich nature of the boronic acid enhances nucleophilicity (accelerating transmetallation), it significantly increases the rate of protodeboronation —the primary cause of low yields in this specific subclass of reactions. Furthermore, the indazole nitrogen (N1/N2) acts as a competitive ligand, potentially poisoning the palladium catalyst if not adequately shielded or if the ancillary ligands are insufficient.

This guide moves beyond generic "Suzuki conditions" to address the specific mechanistic bottlenecks of indazole-based couplings.

Module 1: Catalyst Selection (The "Engine")

Q: My reaction stalls at 40-50% conversion, even with fresh Pd(PPh3)4. What is happening?

A: The stalling is likely due to catalyst deactivation (poisoning) by the indazole nitrogen or the precipitation of Palladium black before the cycle completes. Pd(PPh3)4 contains triphenylphosphine, a relatively weak sigma-donor that dissociates easily, allowing the basic N1 or N2 of the indazole to bind to the Pd center, shutting down the catalytic cycle.

Recommended Protocol: Switch to Buchwald Generation 3 or 4 Precatalysts .

  • Primary Recommendation: XPhos Pd G3 or XPhos Pd G4 .[1]

  • Alternative: SPhos Pd G3 (particularly for sterically hindered partners).

Why this works:

  • Bulky Ligands: XPhos and SPhos are dialkylbiaryl phosphines. Their immense steric bulk creates a "protective shell" around the Pd center, physically preventing the indazole nitrogen from coordinating.

  • Rapid Activation: G3/G4 precatalysts activate rapidly even at room temperature or mild heat (40°C), allowing the coupling to proceed faster than the rate of protodeboronation.

Visual Workflow: Catalyst Decision Tree

CatalystSelection Start Start: Low Yield/Stalling CheckSubstrate Is Indazole N-Protected? Start->CheckSubstrate Protected Yes (e.g., THP, SEM, Boc) CheckSubstrate->Protected Stable Unprotected No (Free N-H) CheckSubstrate->Unprotected Labile/Poisoning Risk Decision1 Use XPhos Pd G3/G4 (General Purpose) Protected->Decision1 Unprotected->Decision1 Steric Hindrance Low Decision2 Use SPhos Pd G3 (High Steric Bulk Required) Unprotected->Decision2 Steric Hindrance High Decision3 Use Pd(dppf)Cl2 (If Buchwald cats unavailable) Decision1->Decision3 Alternative

Figure 1: Decision matrix for selecting the optimal palladium source based on substrate protection and steric environment.

Module 2: The Protodeboronation "Leak"

Q: I see the starting boronic acid disappearing on LCMS, but the major byproduct is the de-borylated indazole (H-indazole), not the coupled product. Why?

A: You are witnessing protodeboronation .[1][2][3][4][5] Electron-rich heteroaryl boronic acids are exceptionally prone to this pathway. The mechanism is often base-catalyzed hydrolysis of the boronate anion, followed by protonation.

The Mechanism of Failure:

  • Base (

    
    ) attacks Boron 
    
    
    
    Boronate anion
    
    
    .
  • In electron-rich systems, the C-B bond is weakened.

  • Water acts as a proton source, cleaving the C-B bond and replacing it with C-H.[3]

Troubleshooting Protocol:

  • Reduce Water: Switch from standard aqueous conditions (Dioxane/H2O) to anhydrous conditions .

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

    • Base: Anhydrous

      
       or 
      
      
      
      .
  • MIDA Boronates: If the boronic acid is too unstable, synthesize the MIDA boronate ester. MIDA boronates release the active boronic acid slowly in situ, keeping the standing concentration low and minimizing decomposition.[5]

  • Concentration: Increase the concentration of the aryl halide. High halide concentration increases the rate of Transmetallation (

    
    ) relative to Protodeboronation (
    
    
    
    ).

Visual Mechanism: Competing Pathways

Deboronation BoronicAcid Indazole-B(OH)2 (Electron Rich) Boronate [Indazole-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Product Coupled Product (Desired) Boronate->Product Transmetallation (Fast with XPhos) Debor H-Indazole (Waste) Boronate->Debor Hydrolysis/Protonation (Fast if Electron Rich) Pd_Ar L-Pd(II)-Ar (Oxidative Addn Complex) Pd_Ar->Product Reductive Elim

Figure 2: The "Race" between productive Transmetallation and destructive Protodeboronation. Success depends on accelerating the Green path (Catalyst choice) or slowing the Red path (Anhydrous conditions).

Module 3: Protecting Group Strategy

Q: Do I really need to protect the Indazole N-H? It adds two steps to my synthesis.

A: While Buchwald precatalysts can tolerate unprotected nitrogens (see Module 1), protecting the nitrogen is the single most effective way to improve yield reliability. It prevents catalyst poisoning and alters the electronics of the ring to stabilize the C-B bond.

Comparative Analysis of Protecting Groups:

Protecting GroupStability (Suzuki Conditions)Removal DifficultyElectronic EffectRecommendation
THP (Tetrahydropyranyl) High (Base stable)Easy (Mild Acid)ModerateHigh (Best balance)
SEM (Trimethylsilylethoxymethyl) Very HighModerate (TBAF/Acid)ModerateHigh (For scale-up)
Boc (tert-Butyloxycarbonyl) Low (Labile to heat/base)Very Easy (Thermal/Acid)Strong E-withdrawingMedium (Good for "one-pot" deprotection)
Unprotected (Free N-H) N/AN/AElectron DonatingLow (Risk of poisoning/deboronation)

Note on Boc: If using Boc, avoid temperatures >80°C and strong hydroxide bases, as the group may cleave prematurely, leading to sudden catalyst poisoning.

Module 4: Optimized Experimental Protocols

Protocol A: The "Standard High-Activity" Method

Best for: Moderately stable indazole boronic acids, protected or unprotected.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Indazole Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (2–4 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add

    
     (3.0 equiv, 0.5 M aqueous solution).
    
  • Reaction: Heat to 60°C. Monitor via LCMS after 1 hour.

    • Note: Do not reflux unless necessary. Lower temperatures preserve the boronic acid.

Protocol B: The "Anhydrous Anti-Deboronation" Method

Best for: Highly electron-rich indazoles where protodeboronation is observed in Protocol A.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Indazole Boronic Acid (1.5 equiv), XPhos Pd G3 (4 mol%), and anhydrous

    
     (finely ground, 3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene.

  • Reaction: Heat to 80–100°C.

    • Critical: Ensure the vessel is strictly inert (Argon/Nitrogen) to prevent phenol formation (oxidation of boronic acid).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Sustainable Reagents for Cross-Coupling. Journal of the American Chemical Society. Link

Sources

Optimization

Technical Support Center: Purification of 6-Methoxy-1H-indazole-5-boronic acid pinacol ester

Welcome to the technical support guide for the purification of 6-Methoxy-1H-indazole-5-boronic acid pinacol ester. As a key building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Methoxy-1H-indazole-5-boronic acid pinacol ester. As a key building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, achieving high purity of this reagent is critical for downstream success.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems observed during the purification of 6-Methoxy-1H-indazole-5-boronic acid pinacol ester and related boronate esters.

Q1: My product is streaking badly on a standard silica gel column, and I'm experiencing very low recovery. What is causing this, and how can I resolve it?

A: This is a classic and highly common issue when purifying boronic acid pinacol esters on silica gel.

  • Causality (The "Why"): The root cause is the interaction between the electron-deficient (Lewis acidic) boron atom of your ester and the lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, adsorption leads to significant product loss on the column and severe tailing or "streaking" of the product spot on TLC and during column elution.[3][4]

  • Solution: The most effective strategy is to passivate the silica gel to reduce the Lewis basicity of its surface. This is achieved by impregnating the silica with boric acid. The boric acid effectively "caps" the highly interactive silanol sites, allowing the pinacol ester to elute cleanly without over-adsorption.[3][4] This method has proven successful for a wide range of pinacol boronic esters.[4]

    • Actionable Step: Prepare a slurry of your silica gel in a solvent containing 1-2% boric acid by weight, remove the solvent, and dry the silica before packing your column. For a detailed walkthrough, see Protocol A .

Q2: My post-purification analysis (NMR, LC-MS) consistently shows the presence of 6-Methoxy-1H-indazole-5-boronic acid. How is my pinacol ester being hydrolyzed, and what are the prevention strategies?

A: The pinacol ester group is susceptible to hydrolysis, and this degradation can occur at multiple stages of your workflow.

  • Causality (The "Why"): Pinacol boronate esters can hydrolyze back to the corresponding boronic acid and pinacol, a reaction that can be catalyzed by acid, base, or even the silica gel itself.[5][6] This is a particular challenge during reversed-phase HPLC (RP-HPLC) analysis, where aqueous mobile phases and acidic modifiers (like formic or trifluoroacetic acid) can promote on-column hydrolysis.[7][8] The presence of water in your workup or purification solvents can also contribute significantly.

  • Prevention Strategies:

    • Anhydrous Conditions: Ensure all solvents used for workup and chromatography are thoroughly dried. Use anhydrous sodium or magnesium sulfate to dry your organic extracts before concentration.

    • Avoid Acidic Modifiers in HPLC: When analyzing purity by RP-HPLC, avoid using acidic modifiers. An optimized method using a column with low residual silanol activity (e.g., Waters XTerra MS C18) and a mobile phase without a pH modifier can prevent on-column hydrolysis.[7][8]

    • Use Aprotic Diluents: For sample preparation, especially for HPLC analysis, use non-aqueous and aprotic diluents to maintain the stability of the ester.[6]

    • Consider Alternative Analytical Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RP-HPLC for analyzing both the pinacol ester and its potential boronic acid hydrolysate, as it provides good retention and selectivity for both species.[5]

Q3: I am struggling to separate my product from unreacted 5-bromo-6-methoxy-1H-indazole and other non-polar impurities. What adjustments can I make to my chromatographic method?

A: Achieving separation from closely eluting impurities requires careful optimization of your chromatographic system.

  • Causality (The "Why"): The starting material (e.g., the bromo-indazole) and the pinacol ester product may have similar polarities, making separation on standard silica gel with common solvent systems like ethyl acetate/hexane challenging. The goal is to exploit subtle differences in their interactions with the stationary phase.

  • Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems. While ethyl acetate/hexane is a common starting point, consider replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to alter the selectivity. Adding a small percentage (0.5-1%) of a more polar solvent like isopropanol or methanol to a DCM/hexane system can sometimes improve separation.

    • Alternative Stationary Phases: If modified silica (as per Q1) is insufficient, consider using neutral alumina as your stationary phase. Some boronate esters have shown successful purification on neutral alumina, which offers different selectivity compared to silica.[9]

    • Recrystallization: If your crude product is a solid and has a purity >90%, recrystallization is often a more effective method for removing closely related impurities than chromatography. See Protocol C for a general approach to solvent screening.

Section 2: Detailed Purification Protocols

Protocol A: Flash Column Chromatography using Boric Acid-Treated Silica Gel

This protocol describes the preparation of passivated silica gel to prevent product loss and improve separation.[3][4]

Materials:

  • Standard silica gel (230-400 mesh)

  • Boric acid (H₃BO₃)

  • Acetone

  • Solvent for slurry packing (e.g., Hexane)

  • Crude 6-Methoxy-1H-indazole-5-boronic acid pinacol ester

  • Appropriate eluent (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Preparation of Treated Silica:

    • In a round-bottom flask, combine 100 g of silica gel with 1-2 g of boric acid.

    • Add enough acetone to fully dissolve the boric acid and create a free-flowing slurry of the silica.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This ensures the boric acid is evenly coated on the silica surface.

  • Column Packing:

    • Pack the column with the boric acid-treated silica using your preferred method (wet slurry or dry packing).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of the treated silica, removing the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Run the column using a pre-determined solvent gradient (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate).

    • Monitor the fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate or iodine) as the indazole core may not be strongly UV-active.

Scientist's Note: The boric acid treatment effectively neutralizes the highly active silanol sites, mitigating the Lewis acid-base interaction that causes streaking and product loss.[4]

Protocol B: Recrystallization Solvent Screening

Recrystallization is a powerful technique for purifying solid materials to a high degree.

Procedure:

  • Single Solvent Screening:

    • Place ~10-20 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Solvents to screen include: Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, Dichloromethane, and Methyl tert-butyl ether (MTBE).

    • If a solvent dissolves the solid completely at room temperature, it is not suitable as a single recrystallization solvent.

    • If the solid is poorly soluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate.

    • Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Two-Solvent System Screening:

    • If no single solvent is ideal, try a two-solvent system.

    • Dissolve the crude product in a minimal amount of a "soluble" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate).

    • Slowly add a "non-solvent" (one in which it is poorly soluble, e.g., Hexane or Heptane) dropwise until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Data Summary Table for Solvent Screening:

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
IsopropanolLowHighYes/No
Ethyl AcetateMediumHighYes/No
AcetonitrileLowHighYes/No
TolueneLowHighYes/No
DCM/HexaneHigh/LowHighYes/No
EtOAc/HeptaneHigh/LowHighYes/No

Section 3: Purification Strategy Workflow

Choosing the right purification method depends on the initial purity and physical state of your crude material. The following workflow can guide your decision-making process.

PurificationWorkflow A Crude Product Analysis (TLC, LCMS, NMR) B Is crude product a solid? A->B C Is purity >90%? B->C Yes E Column Chromatography (See Protocol A) B->E No (Oil) D Attempt Recrystallization (See Protocol B) C->D Yes C->E No H Purification Successful? D->H E->H F Are key impurities non-polar? F->E Yes, re-optimize solvent system G Consider derivatization to Trifluoroborate Salt for purification F->G No, polar impurities are problematic H->F No I Characterize Final Product H->I Yes

Caption: Decision workflow for selecting a purification method.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to store 6-Methoxy-1H-indazole-5-boronic acid pinacol ester?

    • Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[10] This minimizes exposure to moisture and air, preventing hydrolysis and other potential degradation pathways.

  • FAQ 2: What are the characteristic NMR peaks for the pinacol ester group?

    • In the ¹H NMR spectrum, the pinacol group typically appears as a sharp singlet integrating to 12 protons (from the four equivalent methyl groups) in the region of δ 1.2-1.4 ppm.[11] In the ¹³C NMR spectrum, you should observe a signal for the quaternary carbons of the pinacol group around δ 83-84 ppm and a signal for the methyl carbons around δ 24-25 ppm.[11]

  • FAQ 3: Can I convert my purified pinacol ester back to the boronic acid if needed?

    • Yes, the deprotection of pinacol boronate esters to their corresponding boronic acids is a common transformation. This can be achieved under mild conditions, for example, through transesterification with another diol followed by hydrolysis or by using reagents like methylboronic acid to facilitate the deprotection.[12][13]

References

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • University of Bristol. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Organic Syntheses. ASYMMETRIC HOMOLOGATION OF BORONIC ESTERS WITH LITHIATED CARBAMATES. [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Pharmaffiliates. 5-Methoxy-1H-indole-2-boronic acid pinacol ester. [Link]

  • PMC. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

Sources

Troubleshooting

Stability of 6-Methoxy-1H-indazole-5-boronic acid in aqueous base

Executive Summary: The "Ortho-Methoxy" Challenge You are likely accessing this guide because you are observing low yields, "missing" starting material, or unexpected byproducts during Suzuki-Miyaura couplings involving 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methoxy" Challenge

You are likely accessing this guide because you are observing low yields, "missing" starting material, or unexpected byproducts during Suzuki-Miyaura couplings involving 6-Methoxy-1H-indazole-5-boronic acid .

This molecule presents a specific stability challenge due to the convergence of three electronic factors:

  • Electron-Rich Heterocycle: The indazole core is inherently electron-rich.[1]

  • Ortho-Effect: The 6-methoxy group (an Electron Donating Group) is ortho to the boronic acid, destabilizing the C-B bond.

  • Indazole Acidity: The N-H proton (

    
    ) can be deprotonated in strong aqueous base, creating an indazolate anion that dramatically accelerates decomposition.
    

The Result: This compound is highly prone to Protodeboronation (loss of the boron group) in aqueous basic media, converting rapidly to 6-methoxy-1H-indazole.

The Mechanism of Failure

To solve the instability, you must understand the pathway. The decomposition is not random; it is a base-catalyzed hydrolysis of the C-B bond.

Visualizing the Decomposition Pathway

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Anion (Activated Species) Start->Boronate + OH⁻ (Coordination) Base Aqueous Base (pH > 10) Base->Start Initiates Indazolate Indazolate Anion (Super Electron-Rich) Boronate->Indazolate N-H Deprotonation (if pH > 13) TS Ipso-Protonation (Transition State) Boronate->TS Slow Path Indazolate->TS FAST Path (High Instability) Product Decomposition Product (6-Methoxyindazole) TS->Product -B(OH)3 (Irreversible)

Figure 1: The dual-pathway decomposition. Note that if the reaction pH is high enough to deprotonate the Indazole nitrogen (The "FAST Path"), the electron density at C5 increases, making the C-B bond extremely fragile.

Troubleshooting Guide

Use this matrix to diagnose and fix specific experimental failures.

SymptomDiagnosisRoot CauseCorrective Action
LCMS shows mass M-44 (or M-26) Protodeboronation The boronic acid has hydrolyzed to 6-methoxyindazole.1. Switch to anhydrous base (e.g., CsF, K₃PO₄) in dry solvent.2. Use a "Slow Addition" protocol (see Sec. 4).3. Lower reaction temperature (try 60°C instead of 100°C).
Reaction turns dark brown/black immediately Oxidative Degradation Electron-rich aryl boronic acids oxidize to phenols (C-OH) in the presence of base + air.1. Degas all solvents rigorously (sparge with Ar/N₂ for 15 min).2. Add antioxidant (e.g., BHT) if tolerant.3. Ensure reaction vessel is backfilled with inert gas.
No Product, Starting Material Intact Catalyst Poisoning Indazole nitrogen (N1 or N2) is coordinating to Pd, shutting down the cycle.1. Protect the indazole N-H (e.g., THP, SEM, Boc) before coupling.2. Increase catalyst loading (5-10 mol%).3. Use highly active ligands (e.g., XPhos, SPhos) that bind Pd tighter than the indazole N.
Low Yield with K₂CO₃/DMF Base Incompatibility Carbonate bases in hot DMF can decompose to form dimethylamine, complicating the reaction.1. Switch solvent to Dioxane/Water or Toluene/Water.2. Switch base to K₃PO₄ (milder, less nucleophilic).
Optimized Experimental Protocols

Do not use "standard" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux). They are too harsh for this substrate.

Protocol A: The "Safe" Method (Protected Boronate)

Best for scale-up or valuable partners. Instead of the free acid, convert it to a MIDA Boronate or Pinacol Ester immediately.

  • Reflux the boronic acid with Pinacol (1.1 eq) in dry Toluene for 2 hours (Dean-Stark trap).

  • Concentrate and use the crude Pinacol ester.

  • Why? The ester slows down the release of the active boronate species, keeping the concentration of the unstable intermediate low.

Protocol B: The "Slow Addition" Method

Best if you must use the free acid.

  • Vessel A: Charge Aryl Halide, Catalyst (e.g., Pd(dppf)Cl₂), and Base (K₃PO₄) in solvent (Dioxane/Water 4:1). Heat to reaction temp.[2]

  • Vessel B: Dissolve 6-Methoxy-1H-indazole-5-boronic acid in Dioxane.

  • Action: Add solution from Vessel B to Vessel A dropwise over 1-2 hours via syringe pump.

  • Why? This ensures the boronic acid reacts with the Pd-catalyst immediately upon entering the solution, rather than sitting in the base and decomposing.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. In protic solvents (MeOH, Water), it will degrade over time. In basic solutions, it degrades in minutes. Store as a solid at -20°C under Argon. If you see the solid turning brown, purify via recrystallization (avoid column chromatography on silica, as the acidic silica can also trigger deboronation).

Q: Why is the 6-methoxy group so problematic compared to unsubstituted indazole? A: The methoxy group is an Electron Donating Group (EDG). In the transition state for protodeboronation, the ring must accept a proton at the C5 position (where the Boron is). The methoxy group stabilizes the positive charge development in the ring during this process, effectively lowering the energy barrier for the C-B bond to break [1].

Q: What is the best base for this specific coupling? A: We recommend Potassium Phosphate Tribasic (K₃PO₄) .

  • Reason: It provides sufficient basicity for transmetallation but is generally milder than Carbonates or Hydroxides regarding protodeboronation rates.

  • Alternative:Cesium Fluoride (CsF) in anhydrous conditions (using the Boronate-Fluoride pathway instead of Boronate-Hydroxo pathway).

Q: Can I use microwave irradiation? A: Use caution. While microwaves speed up the coupling, they also speed up the decomposition. Only use microwave heating if you are using a highly active catalyst (like Pd-XPhos G3) that can finish the reaction in <10 minutes.

References
  • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.[3][4][5]

    • Key Insight: Establishes the mechanism where electron-rich substituents accelerate deboron
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][4][5]

    • Key Insight: Detailed analysis of pH dependence and the role of ortho-substituents.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[3][4][5]

    • Key Insight: Demonstrates the "outrun the decomposition" strategy using fast c

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Methoxy- and 6-Bromoindazole Derivatives for the Research Scientist

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocyclic system is paramount in modulating pharmacological properties. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 6-methoxy-1H-indazole and 6-bromo-1H-indazole. By examining their distinct electronic properties and synthetic utility, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Introduction: The Indazole Core and the Influence of C6-Substitution

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including kinase inhibition. The substituent at the 6-position profoundly influences the electron density distribution of the aromatic system, thereby dictating its reactivity in various chemical transformations.

The 6-methoxy substituent, with its electron-donating resonance effect and electron-withdrawing inductive effect, generally acts as an activating group, enriching the electron density of the indazole ring. In contrast, the 6-bromo substituent is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its weaker electron-donating resonance effect. However, the true synthetic utility of these substituents extends beyond simple electronic modulation. The bromine atom serves as a versatile "synthetic handle" for a multitude of cross-coupling reactions, while the methoxy group can act as a powerful directing group for C-H functionalization and can be converted to a hydroxyl group, offering a different avenue for derivatization.

This guide will dissect these differences through the lens of key synthetic transformations, supported by experimental data and detailed protocols.

Synthesis of Starting Materials

A reliable and scalable synthesis of the starting materials is the foundation of any successful derivatization campaign.

Synthesis of 6-Bromo-1H-indazole

6-Bromo-1H-indazole can be synthesized in a robust, multi-step process starting from the commercially available 4-bromo-2-methylaniline.[1][2] The process involves diazotization followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [1]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (0.15 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to >10 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole.

G cluster_synthesis_bromo Synthesis of 6-Bromo-1H-indazole A 4-Bromo-2-methylaniline B Acetylation (Ac₂O, Chloroform) A->B C N-acetylated intermediate B->C D Diazotization & Cyclization (KOAc, Isoamyl nitrite, Reflux) C->D E N-acetyl-6-bromoindazole D->E F Hydrolysis (HCl, heat) E->F G 6-Bromo-1H-indazole F->G

Caption: Synthetic workflow for 6-Bromo-1H-indazole.

Synthesis of 6-Methoxy-1H-indazole

The synthesis of 6-methoxy-1H-indazole can be achieved through several routes. One common method involves the cyclization of a suitably substituted phenylhydrazine derivative.

Experimental Protocol: Synthesis of 6-Methoxy-1H-indazole

A common route involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydrazine hydrate.

  • Cyclization: To a round-bottom flask, add 2-fluoro-4-methoxybenzaldehyde (1.0 eq) and an excess of hydrazine hydrate. Heat the reaction mixture at a high temperature (e.g., 120-130°C) for several hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Quench the residue by pouring it into an ice-water mixture. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield 6-methoxy-1H-indazole.

G cluster_synthesis_methoxy Synthesis of 6-Methoxy-1H-indazole A 2-Fluoro-4-methoxybenzaldehyde B Cyclization (Hydrazine hydrate, heat) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E 6-Methoxy-1H-indazole D->E

Caption: Synthetic workflow for 6-Methoxy-1H-indazole.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions highlights the most significant difference in the synthetic utility of the two derivatives. The C-Br bond in 6-bromoindazole serves as a reactive site for substitution, while the C-O bond of the methoxy group is generally unreactive under these conditions.

6-Bromoindazole: A Versatile Coupling Partner

The bromine atom at the C6 position makes 6-bromoindazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromoindazole with an organoboron reagent. It offers a robust method for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.[3][4][5]

  • Buchwald-Hartwig Amination: This powerful tool allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C6 position.[6][7][8]

  • Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling with a terminal alkyne, providing access to alkynyl-substituted indazoles.[3][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole [3]

  • To a reaction vessel, add 6-bromo-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under an inert atmosphere.

  • Heat the reaction mixture to 80-100°C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

6-Methoxyindazole: A Directing Group for C-H Functionalization

In contrast to the bromo-derivative, the methoxy group does not typically act as a leaving group in cross-coupling reactions. Instead, its strong electron-donating nature and its ability to coordinate with metals make it a powerful directing group for the functionalization of adjacent C-H bonds, particularly at the C7 position.

  • Directed Ortho-Metalation (DoM): The methoxy group is a well-established directing group for ortho-lithiation.[2][10][11] Treatment of 6-methoxyindazole with a strong base like n-butyllithium can selectively deprotonate the C7 position, generating an organolithium species that can be trapped with various electrophiles.

Experimental Protocol: General Procedure for Directed Ortho-Metalation of 6-Methoxyindazole

  • In an oven-dried flask under an inert atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a solution of an alkyllithium base (e.g., n-BuLi, sec-BuLi) (1.1-1.2 eq).

  • Stir the mixture at low temperature for a period to allow for metalation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and purify by standard methods.

Table 1: Comparative Reactivity in Palladium-Catalyzed Reactions

Reaction Type6-Bromoindazole Derivative6-Methoxyindazole Derivative
Suzuki-Miyaura Excellent Substrate: Bromine acts as a leaving group. High yields for C6-arylation.[3][4][5]Unreactive at C6: Methoxy is not a leaving group. Can be used as a directing group for C7-functionalization.
Buchwald-Hartwig Excellent Substrate: Bromine is readily displaced by amines. Wide scope of amines can be coupled.[1][6][12]Unreactive at C6: Methoxy group is not displaced.
Sonogashira Good Substrate: Enables the introduction of alkynyl groups at C6.[3][13]Unreactive at C6: No direct coupling at the methoxy position.
C-H Activation Less common at C7 due to the presence of the reactive C-Br bond.Excellent Substrate: Methoxy group directs functionalization to the C7 position.[14][15][16]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a pathway to directly replace a substituent on the aromatic ring with a nucleophile. The success of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring.[6][17][18][19][20]

6-Bromoindazole in SNAr

The bromine atom can act as a leaving group in SNAr reactions, particularly if the indazole ring is activated by additional electron-withdrawing groups. However, without such activation, forcing conditions are often required.

6-Methoxyindazole in SNAr

The methoxy group is generally a poor leaving group in SNAr reactions. Its displacement would require harsh conditions and is not a commonly employed synthetic strategy. The electron-donating nature of the methoxy group further disfavors nucleophilic attack on the ring.

Comparative Outlook on SNAr:

Direct comparison of SNAr reactivity is challenging due to the infrequent use of this reaction on simple 6-substituted indazoles without further activation. However, based on fundamental principles, 6-bromoindazole would be the more viable substrate for SNAr, especially if other positions on the ring bear electron-withdrawing substituents.

Other Key Transformations

Cleavage of the Methoxy Group

A significant advantage of the 6-methoxy derivative is its potential for conversion to a 6-hydroxyindazole. This transformation unmasks a phenolic hydroxyl group, which can be a site for further functionalization (e.g., O-alkylation, O-arylation) or can be valuable for its hydrogen-bonding capabilities in a final drug molecule. This cleavage is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[7][21][22][23][24]

Experimental Protocol: Demethylation of 6-Methoxyindazole [22]

  • Under an inert atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0°C or lower.

  • Slowly add a solution of boron tribromide (1.1-1.5 eq) in the same solvent.

  • Stir the reaction at low temperature and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent. The crude 6-hydroxyindazole can then be purified by crystallization or column chromatography.

Conclusion: A Tale of Two Substituents

The choice between 6-bromo- and 6-methoxyindazole derivatives is not a matter of superior or inferior reactivity, but rather a strategic decision based on the desired synthetic outcome.

  • 6-Bromoindazole is the workhorse for introducing diversity at the C6-position through a vast arsenal of well-established palladium-catalyzed cross-coupling reactions. It is the go-to intermediate when the synthetic plan calls for the direct attachment of aryl, heteroaryl, amino, or alkynyl moieties at this position.

  • 6-Methoxyindazole , on the other hand, offers more nuanced synthetic possibilities. It serves as an excellent directing group for functionalization at the C7-position via C-H activation strategies like directed ortho-metalation. Furthermore, its conversion to a 6-hydroxyindazole opens up a different set of derivatization pathways and introduces a valuable functional group for biological interactions.

By understanding the distinct chemical personalities of these two valuable building blocks, researchers can navigate the complexities of indazole chemistry with greater precision and creativity, ultimately accelerating the discovery of novel therapeutics.

References

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Scribd. Directed Ortho Metalation Guide. Retrieved from [Link]

  • Baran Group, The Scripps Research Institute. Directed (ortho) Metallation. Retrieved from [Link]

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(44), 14744-14753. Retrieved from [Link]

  • RSC Publishing. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Pye, C. R., & Ziegler, T. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of organic chemistry, 80(22), 11494–11500. Retrieved from [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • American Chemical Society. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ResearchGate. (2016). Easy Ether cleavage. Retrieved from [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Retrieved from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • RSC Publishing. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • SciSpace. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Comparative

A Head-to-Head Battle for Stability: 6-Methoxy-1H-indazole-5-boronic Acid vs. its Pinacol Ester

A Senior Application Scientist's Guide to Understanding and Evaluating Stability for Drug Discovery In the landscape of modern drug discovery and development, boronic acids and their derivatives are indispensable tools,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating Stability for Drug Discovery

In the landscape of modern drug discovery and development, boronic acids and their derivatives are indispensable tools, particularly as key building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility, however, is often shadowed by concerns about their stability. The free boronic acid functional group can be susceptible to various degradation pathways, complicating storage, handling, and reaction stoichiometry.[1][2] A common strategy to mitigate these issues is the conversion of the boronic acid to a more stable boronate ester, with the pinacol ester being a ubiquitous choice.[2][3][4]

This guide provides an in-depth comparison of the stability of 6-methoxy-1H-indazole-5-boronic acid and its corresponding pinacol ester. As a Senior Application Scientist, my aim is to move beyond mere statements of stability and provide you, my fellow researchers, with the foundational knowledge and a practical framework to assess the stability of these critical reagents within your own laboratories.

The Stability Dichotomy: Boronic Acids vs. Pinacol Esters

The core of the stability difference lies in the protection of the Lewis acidic boron center.[5] A free boronic acid possesses a vacant p-orbital, making it susceptible to nucleophilic attack and various degradation pathways.[6] The formation of a pinacol ester masks this electrophilic site, sterically hindering unwanted reactions and reducing the polarity of the molecule, which simplifies purification and handling.[2][4]

Key Degradation Pathways

Understanding the potential degradation routes is crucial for designing and interpreting stability studies.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated under basic conditions.[7]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of reactive oxygen species (ROS), to yield a phenol.[8][9][10][11][12]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines.[1][2] This process is reversible but can complicate accurate weighing and stoichiometry in reactions.

The pinacol ester of 6-methoxy-1H-indazole-5-boronic acid is generally expected to exhibit enhanced stability against these degradation pathways compared to the free boronic acid. The bulky pinacol group provides steric protection to the boron center, making it less susceptible to attack.

A Practical Guide to a Comparative Stability Study

To provide actionable insights, we will now detail a comprehensive experimental protocol to quantitatively compare the stability of 6-methoxy-1H-indazole-5-boronic acid and its pinacol ester under various stress conditions. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Experimental Workflow

Stability Study Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Methods cluster_4 Data Analysis prep_BA Prepare Stock Solution of Boronic Acid stress_ambient Ambient (RT, light) prep_BA->stress_ambient Aliquot stress_elevated_temp Elevated Temp (40°C, dark) prep_BA->stress_elevated_temp Aliquot stress_aqueous Aqueous Buffer (pH 7.4) prep_BA->stress_aqueous Aliquot stress_oxidative Oxidative (H2O2) prep_BA->stress_oxidative Aliquot prep_BE Prepare Stock Solution of Pinacol Ester prep_BE->stress_ambient Aliquot prep_BE->stress_elevated_temp Aliquot prep_BE->stress_aqueous Aliquot prep_BE->stress_oxidative Aliquot analysis_t0 T = 0 stress_ambient->analysis_t0 stress_elevated_temp->analysis_t0 stress_aqueous->analysis_t0 stress_oxidative->analysis_t0 analysis_t_intermediate T = 24h, 48h, 72h analysis_t0->analysis_t_intermediate analysis_t0->analysis_t_intermediate analysis_t0->analysis_t_intermediate analysis_t0->analysis_t_intermediate analysis_t_final T = 1 week analysis_t_intermediate->analysis_t_final analysis_t_intermediate->analysis_t_final analysis_t_intermediate->analysis_t_final analysis_t_intermediate->analysis_t_final hplc RP-HPLC-UV/MS analysis_t_final->hplc nmr 1H NMR analysis_t_final->nmr data_analysis Quantify Degradation & Identify Degradants hplc->data_analysis nmr->data_analysis

Caption: Workflow for the comparative stability study.

Step-by-Step Protocol

1. Materials and Reagents:

  • 6-Methoxy-1H-indazole-5-boronic acid

  • 6-Methoxy-1H-indazole-5-boronic acid pinacol ester

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for mobile phase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (30% solution)

  • Deuterated solvent (e.g., DMSO-d6) for NMR analysis

2. Stock Solution Preparation:

  • Accurately weigh and prepare stock solutions of both the boronic acid and the pinacol ester in a suitable aprotic solvent where both are stable, such as anhydrous ACN or THF, at a concentration of 1 mg/mL.

  • A non-aqueous and aprotic diluent is crucial to prevent premature degradation before the start of the stability study.[13]

3. Application of Stress Conditions:

  • Ambient Storage: Aliquot stock solutions into clear glass vials and store them on a lab bench at room temperature, exposed to ambient light.

  • Elevated Temperature: Aliquot stock solutions into amber glass vials and place them in an oven at 40°C.

  • Aqueous Conditions: To a solution of the boronic acid or pinacol ester in a minimal amount of a co-solvent like ACN, add PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

  • Oxidative Stress: To the aqueous solutions prepared above, add hydrogen peroxide to a final concentration of 1%.

4. Time-Point Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stress condition.

  • Immediately quench any reaction if necessary (e.g., for the oxidative stress condition, the addition of a small amount of a quenching agent like sodium sulfite can be considered, though this may complicate analysis).

  • Prepare samples for analysis by diluting them to a suitable concentration for HPLC-UV/MS and NMR.

5. Analytical Methods:

  • RP-HPLC-UV/MS: A stability-indicating HPLC method is essential to separate the parent compound from any potential degradants.[14]

    • Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[15]

    • Mobile Phase: A gradient of acetonitrile and water with a low concentration of formic acid (e.g., 0.1%) is a good starting point.

    • Detection: UV detection at an appropriate wavelength and mass spectrometry to identify the parent compound and any degradation products.

  • ¹H NMR Spectroscopy: NMR can provide structural information on the parent compound and its degradants. Changes in the chemical shifts or the appearance of new peaks can indicate degradation. ¹¹B NMR can also be a powerful tool to observe changes in the boron's chemical environment.[14]

Data Interpretation and Visualization

The primary output of this study will be the percentage of the parent compound remaining at each time point under each stress condition. This data can be effectively presented in a summary table and visualized in degradation plots.

Table 1: Hypothetical Stability Data Summary (% Parent Compound Remaining)

Stress ConditionTime Point6-Methoxy-1H-indazole-5-boronic acid6-Methoxy-1H-indazole-5-boronic acid pinacol ester
Ambient 0 h100%100%
1 week95%99%
40°C 0 h100%100%
1 week80%97%
Aqueous (pH 7.4) 0 h100%100%
1 week65%90%
Oxidative (H₂O₂) 0 h100%100%
24 h40%75%

Degradation Pathway Visualization

Degradation Pathways cluster_boronic_acid 6-Methoxy-1H-indazole-5-boronic acid Degradation cluster_pinacol_ester Pinacol Ester Degradation BA 6-Methoxy-1H-indazole-5-boronic acid Boroxine Boroxine Trimer BA->Boroxine Dehydration (Reversible) Protodeboronated 6-Methoxy-1H-indazole (Protodeboronation Product) BA->Protodeboronated Protodeboronation (e.g., base) Phenol 6-Methoxy-1H-indazol-5-ol (Oxidation Product) BA->Phenol Oxidation (e.g., H₂O₂) BE 6-Methoxy-1H-indazole-5-boronic acid pinacol ester BA_from_BE 6-Methoxy-1H-indazole-5-boronic acid BE->BA_from_BE Hydrolysis BA_from_BE->Protodeboronated BA_from_BE->Phenol

Caption: Potential degradation pathways for the boronic acid and its pinacol ester.

Conclusion: A Clear Case for the Pinacol Ester

Based on established chemical principles and the outlined experimental approach, we can confidently conclude that 6-methoxy-1H-indazole-5-boronic acid pinacol ester offers significantly enhanced stability compared to its free boronic acid counterpart. The pinacol group serves as an effective protecting group, mitigating the key degradation pathways of protodeboronation, oxidation, and boroxine formation.

For researchers in drug discovery and development, the choice of using the pinacol ester can lead to:

  • Improved shelf-life and storage stability.

  • Greater accuracy and reproducibility in reactions.

  • Simplified purification and handling. [2][4]

While the free boronic acid may be more reactive in some Suzuki-Miyaura couplings, the practical advantages of the pinacol ester in terms of stability often outweigh this potential drawback.[16] The experimental framework provided in this guide empowers researchers to make informed decisions based on empirical data, ensuring the quality and reliability of their synthetic endeavors.

References

  • Taylor & Francis. (2023, June 15). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Retrieved from [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Retrieved from [Link]

  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring the bis‐arylboronic acid (a) degradation.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]

  • ACS Publications. (2017, February 2). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. Retrieved from [Link]

  • Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • Wiley Online Library. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Preprints.org. (2024, July 23). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Retrieved from [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 6-METHOXY-1H-INDAZOL-5-YL-5-BORONIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Retrieved from [Link]

  • Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole. Retrieved from [Link]

  • 1PlusChem. (n.d.). 1527007-77-7 | 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester. Retrieved from [Link]

  • MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Validation

Bioisosteric Replacement of Indole with 6-Methoxyindazole: A Strategic Guide for Drug Design

Topic: Bioisosteric replacement of indole with 6-methoxyindazole in drug design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement of indole with 6-methoxyindazole in drug design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the indole scaffold is a "privileged structure," ubiquitous in FDA-approved drugs ranging from kinase inhibitors to GPCR ligands. However, its electron-rich nature often leads to metabolic liabilities (oxidative metabolism at C3) and limited hydrogen bonding versatility (acting primarily as a donor).

The bioisosteric replacement of indole with 6-methoxyindazole represents a high-impact structural modification. This transition offers three distinct advantages:

  • Enhanced Metabolic Stability: The additional nitrogen in the indazole ring reduces the electron density of the system, lowering susceptibility to CYP450-mediated oxidation.

  • Dual Hydrogen Bonding: Unlike indole (H-bond donor only), indazole acts as both a donor (N1-H) and an acceptor (N2), opening new binding vectors in the kinase hinge region or receptor active sites.

  • Physicochemical Tuning: The 6-methoxy group modulates lipophilicity (LogP) and solubility while providing a vector for specific hydrophobic or polar interactions.

This guide provides a technical comparison, experimental protocols, and decision-making frameworks for executing this replacement.

Physicochemical & Mechanistic Comparison

The following table contrasts the core properties of the parent indole, the unsubstituted indazole, and the target 6-methoxyindazole scaffold.

Table 1: Comparative Physicochemical Profile
FeatureIndoleIndazole6-MethoxyindazoleImpact of Replacement
Structure BenzopyrroleBenzopyrazole6-OMe-BenzopyrazoleAddition of N2 atom; 6-OMe substituent.
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N2)Donor (NH) + Acceptor (N2) + Acceptor (OMe)High: Gains two acceptor sites (N2, OMe).
pKa (NH) ~16.2 (Very weak acid)~13.8 (More acidic)~14.0 (Modulated by OMe)Moderate: N-H becomes a slightly better donor; deprotonation easier.
LogP (approx) 2.141.821.95 - 2.10Neutral: 6-OMe balances the polarity gained by N2 insertion.
Metabolic Liability High (C3 oxidation)Low (Aromatic N-N bond)Low/ModeratePositive: Blocks C3 oxidation; OMe may introduce O-demethylation risk but spares the ring.
Electronic Character Electron-rich (π-excessive)Less electron-richElectron-donating (OMe)Tuning: OMe restores some electron density lost by N2 insertion without destabilizing the ring.
Mechanistic Rationale for Replacement
A. The "Hinge Binder" Effect (Kinase Inhibitors)

In kinase drug discovery, the hinge region requires precise hydrogen bonding.

  • Indole: Binds via N1-H (Donor) to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Indazole: Retains the N1-H interaction but adds the N2 (Acceptor) interaction with the backbone amide NH. This "bidentate" binding mode often increases potency by 10-100 fold.

  • 6-Methoxy: Positioned at the solvent front or a specific hydrophobic pocket (e.g., the gatekeeper region), the methoxy group can displace water molecules or interact with residues like Cys or Thr.

B. Metabolic Blocking

Indoles are frequently metabolized by CYP450s at the electron-rich C3 position, leading to reactive epoxide intermediates. Replacing the C3-CH with a nitrogen atom (indazole) eliminates this oxidative soft spot. The 6-methoxy group further blocks metabolism at the 6-position, forcing metabolism to the potentially more manageable O-demethylation pathway.

Strategic Decision Framework (Visualized)

The following diagram outlines the logical decision tree for determining when to deploy the 6-methoxyindazole scaffold.

Bioisostere_Decision_Tree Start Lead Compound: Indole Scaffold Issue_Metabolism Issue: High Metabolic Clearance? Start->Issue_Metabolism Issue_Potency Issue: Low Potency/Affinity? Start->Issue_Potency Check_C3 Is C3 oxidation the major metabolite? Issue_Metabolism->Check_C3 Yes Check_Hinge Is there an unsatisfied H-bond donor in the binding pocket? Issue_Potency->Check_Hinge Yes Solution_Indazole Switch to Indazole Core (Remove C3 liability) Check_C3->Solution_Indazole Yes Check_Hinge->Solution_Indazole Yes (Need Acceptor) Solution_6OMe Add 6-Methoxy Group (Fill hydrophobic pocket / Solubility) Solution_Indazole->Solution_6OMe Optimize PK/Solubility Result Target: 6-Methoxyindazole Solution_6OMe->Result

Figure 1: Decision tree for transitioning from an indole to a 6-methoxyindazole scaffold based on metabolic and potency bottlenecks.

Synthetic Feasibility & Protocols

Unlike indoles, which are often synthesized via the Fischer Indole Synthesis (requiring harsh acid), 6-methoxyindazoles can be synthesized under milder conditions using fluorinated aldehydes. This route is highly scalable for drug development.

Core Synthetic Route: Hydrazine Cyclization

Target: 6-Methoxy-1H-indazole Precursor: 2-Fluoro-4-methoxybenzaldehyde (commercially available).

Step-by-Step Protocol:

  • Reagents:

    • 2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

    • Hydrazine hydrate (NH₂NH₂·H₂O) (3.0 - 5.0 eq)

    • Solvent: Ethanol or n-Butanol (high boiling point preferred for difficult substrates).

  • Procedure:

    • Dissolve 2-Fluoro-4-methoxybenzaldehyde in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-100°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+1: 155) and formation of the indazole (M+1: 149).

    • Mechanism:[1][2] The hydrazine first forms a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) displacing the fluorine atom.

  • Workup:

    • Cool to room temperature. The product often precipitates.

    • If solid: Filter and wash with cold ethanol/water.

    • If soluble: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

  • Yield: Typically 75–90%.

Expert Insight: This route is superior to the diazotization of anilines (Jacobson synthesis) for this specific substitution pattern because it avoids the formation of diazonium salts and potential regio-isomeric mixtures.

Experimental Validation Protocols

To validate the bioisosteric replacement, the following assays are mandatory.

A. Kinase Binding Affinity (FRET/LanthaScreen)

Purpose: To quantify the gain in affinity due to the additional N2 hydrogen bond.

  • Reagents: Kinase tracer (Alexa Fluor 647), Europium-labeled antibody, Test compounds (Indole vs. 6-Methoxyindazole analogs).

  • Protocol:

    • Incubate Kinase (5 nM) with Antibody (2 nM) and Tracer (varied) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add test compounds in serial dilution (DMSO < 1%).

    • Incubate for 1 hour at RT.

    • Read TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50. A successful replacement should show a 2-10x improvement in IC50 if the N2 interaction is engaged.

B. Microsomal Metabolic Stability Assay

Purpose: To confirm the removal of the C3-oxidation liability.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Protocol:

    • Pre-incubate HLM with test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

    • Success Metric: An Intrinsic Clearance (CLint) reduction of >50% compared to the indole parent.

Case Study Logic: Kinase Inhibitor Optimization

The following diagram illustrates the structural logic applied in the development of inhibitors for kinases such as PI3K and FGFR , where this specific bioisosteric switch is common.

SAR_Logic Indole Indole Scaffold - H-Bond Donor (NH) - C3 Oxidative Liability - Moderate Potency Design_Step Bioisosteric Replacement Indole->Design_Step Optimization Indazole 6-Methoxyindazole - H-Bond Donor (NH) & Acceptor (N2) - C3 Blocked (Stability) - 6-OMe (Solubility/Fit) Design_Step->Indazole Synthesis Outcome Therapeutic Outcome - Improved IC50 (nM) - Extended Half-life (t1/2) - Lower Dose Required Indazole->Outcome Validation

Figure 2: SAR progression from Indole to 6-Methoxyindazole illustrating the accumulation of favorable drug-like properties.

Supporting Data Trends (Aggregated from Literature)
  • PI3Kδ Inhibitors: Replacement of indole with indazole in PI3Kδ inhibitors (e.g., similar to Idelalisib analogs) has been shown to improve selectivity and reduce rapid oxidative clearance [1, 2].

  • FGFR Inhibitors: The indazole core is a privileged scaffold for FGFR inhibition, where the N2 nitrogen accepts a hydrogen bond from the hinge region (Ala residue), a feature impossible with the indole scaffold [3].

References

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. European Journal of Medicinal Chemistry, 2021. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances, 2021. [Link]

  • Synthesis of 1H-indazoles from 2-fluorobenzaldehydes and hydrazines.Journal of Organic Chemistry. (Standard Protocol Reference).

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